molecular formula C13H21N3O3 B15553730 Carbuterol-d9

Carbuterol-d9

Cat. No.: B15553730
M. Wt: 276.38 g/mol
InChI Key: KEMXXQOFIRIICG-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbuterol-d9 is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 276.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXXQOFIRIICG-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Purity of Carbuterol-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Carbuterol-d9, a deuterated analog of the β2-adrenergic agonist Carbuterol. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of Carbuterol, where nine hydrogen atoms have been replaced by deuterium (B1214612).[1] This modification makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it is chemically almost identical to the parent compound but can be distinguished by its higher molecular weight.[1] The accuracy of such quantitative assays is highly dependent on the isotopic purity of the deuterated standard. This guide summarizes the available data on the isotopic purity of this compound, details the experimental protocols for its determination, and illustrates its application in a typical pharmacokinetic study workflow.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of commercially available this compound is consistently reported to be high, ensuring its reliability as an internal standard. The following table summarizes the quantitative data from various suppliers.

SupplierIsotopic Purity SpecificationChemical PurityCAS Number
Xcess Biosciences≥98% (or refer to the Certificate of Analysis)≥98%1346747-24-7
Unnamed Supplier98% atom D98%Not specified

Note: A specific Certificate of Analysis with batch-specific data was not publicly available at the time of this review. Users are strongly encouraged to obtain a lot-specific Certificate of Analysis from their supplier for the most accurate information.[2]

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound is crucial for its validation as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[3]

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general procedure for assessing the isotopic purity of this compound using LC-HR-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with an appropriate mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks of Carbuterol and its deuterated analog.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode to acquire the full isotopic distribution.

3. Data Analysis:

  • Acquire the mass spectrum of the this compound sample.

  • Identify the monoisotopic peak of the unlabeled Carbuterol (d0) and the corresponding peaks for each of the deuterated species (d1 through d9).

  • Calculate the isotopic purity by determining the relative abundance of the d9 isotopologue compared to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.

Protocol 2: Isotopic Purity and Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels and to provide an independent measure of isotopic purity.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to a concentration of 5-10 mg/mL.

2. Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify and quantify any residual non-deuterated sites.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ²H NMR: To directly observe the deuterium signals.

3. Data Analysis:

  • In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

  • The isotopic purity can be estimated by comparing the integration of the residual proton signals at the labeled sites to the integration of a proton signal at an unlabeled position.

Mandatory Visualizations

Carbuterol's Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

Carbuterol is a short-acting β2-adrenoreceptor agonist.[4] Its therapeutic effect, particularly as a bronchodilator, is mediated through the activation of the β2-adrenergic receptor signaling pathway.[5][6]

G cluster_membrane Cell Membrane beta2AR β2-Adrenergic Receptor Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Carbuterol Carbuterol Carbuterol->beta2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: The β2-adrenergic receptor signaling pathway activated by Carbuterol.

Experimental Workflow: Pharmacokinetic Study using this compound

This compound is commonly used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of Carbuterol in biological samples over time.[1]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Biological Sample (e.g., Plasma) spike Spike with This compound (IS) plasma->spike extract Protein Precipitation & Extraction spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification using Analyte/IS Ratio detect->quantify pk_analysis Pharmacokinetic Analysis quantify->pk_analysis

Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.

Conclusion

This compound is a high-purity stable isotope-labeled internal standard that is essential for the accurate quantification of Carbuterol in biological matrices. The isotopic purity is typically greater than 98%, which can be verified using standard analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. Its application in pharmacokinetic studies, following a well-defined workflow, enables reliable determination of the drug's absorption, distribution, metabolism, and excretion profile, which is critical for drug development and clinical research.

References

An In-depth Technical Guide on the Synthesis and Characterization of Carbuterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carbuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist, Carbuterol. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this stable isotope-labeled internal standard.

Introduction

Carbuterol is a selective β2-adrenergic receptor agonist that has been investigated for its bronchodilator properties. Its deuterated analog, this compound, serves as an invaluable tool in analytical and pharmacokinetic studies. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of Carbuterol in biological matrices by mass spectrometry.[1][2] The use of such stable isotope-labeled standards is crucial for minimizing matrix effects and improving the precision and accuracy of bioanalytical methods.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of structurally related compounds like clenbuterol.[3] A plausible and efficient synthetic route involves the reaction of a suitable brominated precursor with commercially available deuterated tert-butylamine (B42293) (tert-butylamine-d9), followed by a reduction step.

A proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction A 5-(2-bromo-1-hydroxyethyl)- 2-hydroxyphenylurea C Intermediate Ketone-d9 A->C Reaction B tert-butylamine-d9 B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[3][4]

Step 1: Synthesis of N-{5-[2-(tert-butylamino-d9)-1-oxoethyl]-2-hydroxyphenyl}urea (Intermediate Ketone-d9)

  • In a round-bottom flask, dissolve 5-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylurea in a suitable organic solvent such as tetrahydrofuran (B95107) (THF).

  • Add an excess of tert-butylamine-d9 to the solution. The reaction is typically carried out at room temperature with stirring.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product is then purified, for example, by column chromatography on silica (B1680970) gel, to yield the intermediate ketone-d9.

Step 2: Synthesis of this compound

  • Dissolve the purified intermediate ketone-d9 in a protic solvent such as methanol (B129727) or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), portion-wise to the stirred solution.

  • Continue stirring at low temperature and then allow the reaction to warm to room temperature.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid.

  • The solvent is removed under reduced pressure, and the crude this compound is extracted with a suitable organic solvent.

  • The final product is purified by recrystallization or column chromatography to obtain this compound of high purity.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is used to identify characteristic fragment ions, which are essential for developing selective and sensitive quantitative methods.

Parameter Value Reference
Molecular Formula C₁₃H₁₂D₉N₃O₃[5]
Molecular Weight 276.38 g/mol [5]
Parent Ion (M+H)⁺ m/z 277.2Inferred
Major Fragment Ion 1 m/z 204.2Inferred from Clenbuterol-d9
Major Fragment Ion 2 m/z 260.2Inferred from Clenbuterol-d9

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to verify the positions of deuterium incorporation. The absence of signals in the ¹H NMR spectrum at the positions of deuteration and the corresponding changes in the ¹³C NMR spectrum provide definitive evidence of successful labeling.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Aromatic Protons: 6.5-7.5 (m)Aromatic Carbons: 110-160
Methine Proton (-CH(OH)-): ~4.8 (m)Methine Carbon (-CH(OH)-): ~70
Methylene Protons (-CH₂-N-): ~2.8-3.0 (m)Methylene Carbon (-CH₂-N-): ~50
Hydroxyl and Amine Protons: Broad signalsCarbonyl Carbon (-C=O): ~155

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound. Note: The absence of the tert-butyl proton signal around 1.3 ppm in the ¹H NMR spectrum is a key indicator of successful deuteration.

Chromatographic Purity

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is used to determine the chemical purity of the synthesized this compound. A typical method would involve a reversed-phase C18 column with a gradient elution using a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., formic acid) as the mobile phase. The purity is determined by calculating the peak area percentage of the main component.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

Carbuterol, the non-deuterated parent compound of this compound, exerts its pharmacological effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[6] The activation of this receptor initiates a downstream signaling cascade that leads to smooth muscle relaxation, particularly in the bronchi, resulting in bronchodilation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Carbuterol Carbuterol Beta2AR β2-Adrenergic Receptor Carbuterol->Beta2AR Binds to G_protein Gs Protein (αβγ) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: The β2-adrenergic receptor signaling pathway activated by Carbuterol.

The binding of Carbuterol to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1][6][7]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The proposed synthetic route offers an efficient method for the preparation of this valuable internal standard. The characterization data and methodologies described are essential for ensuring the quality and reliability of this compound for its intended use in demanding bioanalytical applications. Furthermore, the elucidation of the β2-adrenergic receptor signaling pathway provides the fundamental context for understanding the pharmacological action of Carbuterol.

References

An In-depth Technical Guide to the Mechanism of Action of Carbuterol as a β2-Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol is a short-acting β2-adrenergic receptor agonist utilized for its bronchodilatory properties in the management of respiratory conditions such as asthma.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of Carbuterol, detailing its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade. This document summarizes the current understanding of Carbuterol's pharmacology, presents relevant (though limited) quantitative data in a comparative context, and outlines the detailed experimental protocols used to characterize β2-agonists. Furthermore, this guide includes mandatory visualizations of the core signaling pathway and a representative experimental workflow to facilitate a deeper understanding of the scientific principles discussed.

Introduction to Carbuterol and β2-Adrenergic Agonism

Carbuterol is a selective β2-adrenergic receptor agonist.[2] The β2-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, which are integral membrane proteins characterized by seven transmembrane helices.[3] These receptors are crucial for a wide array of physiological processes, and their activation by agonists like Carbuterol initiates a cascade of intracellular events. The primary therapeutic effect of Carbuterol is the relaxation of bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm.[1][2]

Molecular Mechanism of Action

The mechanism of action of Carbuterol as a β2-agonist can be dissected into a series of molecular events, beginning with receptor binding and culminating in a physiological response.

Receptor Binding and Activation

Carbuterol selectively binds to β2-adrenergic receptors located on the surface of airway smooth muscle cells.[4] This binding event induces a conformational change in the receptor, which in turn facilitates its interaction with a heterotrimeric G protein known as Gs (stimulatory G protein).[3]

The Gs Protein-Adenylyl Cyclase Signaling Cascade

The activated β2-adrenergic receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the α-subunit of the Gs protein (Gαs). This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The binding of GTP triggers the dissociation of the Gαs subunit from the βγ-subunits and the receptor.

The activated Gαs-GTP complex then binds to and activates the enzyme adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[5]

Downstream Effects of cAMP and Protein Kinase A (PKA)

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits.

The active PKA catalytic subunits then phosphorylate various intracellular target proteins, which ultimately leads to the relaxation of smooth muscle. The key phosphorylation events include:

  • Phosphorylation of myosin light chain kinase (MLCK): This inactivates MLCK, preventing it from phosphorylating myosin light chains, a critical step for muscle contraction.

  • Phosphorylation of phospholamban: This enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased sequestration of calcium from the cytosol into the sarcoplasmic reticulum.

  • Modulation of ion channels: PKA can phosphorylate and modulate the activity of various ion channels, contributing to membrane hyperpolarization and reduced calcium influx.

The net effect of these phosphorylation events is a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation and bronchodilation.[6]

Quantitative Pharmacological Data

Table 1: Binding Affinity of Selected β2-Agonists for the β2-Adrenergic Receptor

AgonistBinding Affinity (Ki) [nM]Reference
CarbuterolData not available in the searched literature-
Salbutamol (Albuterol)~100 - 300[7]
Formoterol~10 - 50[3]
Salmeterol~3 - 10[3]
Isoproterenol (B85558) (non-selective)~30 - 100[3]

Table 2: Potency and Efficacy of Selected β2-Agonists in Functional Assays (e.g., cAMP accumulation)

AgonistPotency (EC50) [nM]Efficacy (Emax) [% of Isoproterenol]Reference
CarbuterolData not available in the searched literatureData not available in the searched literature-
Salbutamol (Albuterol)~5 - 20~80 - 100[7]
Formoterol~0.1 - 1~100[3]
Salmeterol~0.5 - 5Partial agonist (~40-60%)[3]
Clenbuterol (B1669167)~1 - 10Partial agonist (~30-50%)[8]

Experimental Protocols

The characterization of β2-agonists like Carbuterol involves a variety of in vitro and cellular assays to determine their pharmacological properties. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor.

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

  • Unlabeled Carbuterol (or other test compound).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Prepare a series of dilutions of unlabeled Carbuterol.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Carbuterol.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled antagonist like propranolol).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of unlabeled Carbuterol.

  • Determine the IC50 value (the concentration of Carbuterol that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Determining Potency (EC50) and Efficacy (Emax)

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Materials:

  • A cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Carbuterol (or other test agonist).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • A microplate reader compatible with the chosen detection kit.

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of Carbuterol.

  • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Add the different concentrations of Carbuterol to the wells. Include a control with vehicle only (baseline) and a control with a full agonist like isoproterenol to determine the maximum response.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in each well using a commercial detection kit according to the manufacturer's instructions.

  • Plot the measured cAMP levels against the logarithm of the Carbuterol concentration to generate a dose-response curve.

  • Fit the data to a sigmoidal dose-response model to determine the EC50 (the concentration of Carbuterol that produces 50% of its maximal effect) and the Emax (the maximum effect produced by Carbuterol).

  • The efficacy of Carbuterol can be expressed as a percentage of the maximal response induced by a full agonist like isoproterenol.

Visualizations

Signaling Pathway of Carbuterol as a β2-Agonist

Carbuterol_Signaling_Pathway Carbuterol Carbuterol Beta2AR β2-Adrenergic Receptor Carbuterol->Beta2AR Binds to Gs_inactive Gs Protein (GDP) Beta2AR->Gs_inactive Activates Gs_active Gs Protein (GTP) Gs_inactive->Gs_active GDP/GTP Exchange AC_inactive Adenylyl Cyclase (inactive) Gs_active->AC_inactive Activates AC_active Adenylyl Cyclase (active) AC_inactive->AC_active ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active MLCK_active MLCK (active) PKA_active->MLCK_active Phosphorylates (inactivates) MLCK_inactive MLCK (inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of Carbuterol as a β2-agonist.

Experimental Workflow for cAMP Accumulation Assay

cAMP_Assay_Workflow Start Start Seed_Cells Seed β2-AR expressing cells in multi-well plate Start->Seed_Cells Add_PDEi Add PDE inhibitor (e.g., IBMX) Seed_Cells->Add_PDEi Add_Agonist Add serial dilutions of Carbuterol Add_PDEi->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Lyse_Cells Lyse cells to release cAMP Incubate->Lyse_Cells Detect_cAMP Quantify cAMP using HTRF/ELISA/AlphaScreen Lyse_Cells->Detect_cAMP Analyze_Data Generate dose-response curve and determine EC50/Emax Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cAMP accumulation assay.

Conclusion

Carbuterol exerts its bronchodilatory effects through a well-defined mechanism of action as a selective β2-adrenergic receptor agonist. Its binding to the receptor initiates a canonical Gs-protein signaling cascade, leading to the production of cAMP, activation of PKA, and subsequent relaxation of airway smooth muscle. While specific quantitative pharmacological data for Carbuterol remains elusive in the readily available literature, the experimental protocols for determining such parameters are well-established and provide a clear framework for the characterization of this and other β2-agonists. The visualizations provided in this guide offer a clear and concise representation of both the molecular signaling pathway and a key experimental workflow, serving as a valuable resource for researchers and professionals in the field of drug development.

References

Carbuterol-d9 supplier and certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carbuterol-d9, a deuterated analog of Carbuterol, for its application as an internal standard in analytical and pharmacokinetic studies. This document outlines potential suppliers, expected product specifications based on typical certificates of analysis for deuterated standards, and detailed experimental protocols for its use.

Sourcing and Specifications of this compound

This compound is available from several specialized chemical suppliers who provide reference standards for research purposes. Identified potential suppliers include Clinivex, Veeprho, Xcess Biosciences, and Pharmaffiliates. When procuring this compound, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) to ensure the quality and integrity of the standard.

Certificate of Analysis: Expected Data

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table summarizes the typical quantitative data and specifications provided for such a deuterated standard, based on information available for similar compounds and general quality control procedures for reference materials.

ParameterTypical SpecificationAnalytical MethodPurpose
Chemical Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass SpectrometryConfirms the molecular structure of this compound.
Purity (by HPLC) ≥98%[1]High-Performance Liquid Chromatography (HPLC)Determines the percentage of the desired compound.
Isotopic Enrichment ≥98% Deuterium (B1214612)Mass SpectrometryQuantifies the percentage of molecules containing the deuterium labels.
Chemical Formula C₁₃H₁₂D₉N₃O₃-Provides the elemental composition.
Molecular Weight 325.42 g/mol Mass SpectrometryConfirms the mass of the deuterated molecule.
Appearance White to off-white solidVisual InspectionDescribes the physical state of the compound.
Solubility Soluble in Methanol, DMSOSolubility TestingProvides information on suitable solvents for stock solution preparation.
Storage Condition -20°C, protect from lightStability StudiesEnsures the long-term stability of the compound.[1]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). Its near-identical chemical and physical properties to the non-labeled Carbuterol allow it to co-elute and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol).

    • Vortex to ensure complete dissolution.

    • Store at -20°C in an amber vial.

  • Working Internal Standard Solution (100 ng/mL):

    • Perform a serial dilution of the stock solution with the appropriate mobile phase or solvent to achieve the desired concentration.

    • This working solution will be spiked into all calibration standards, quality control samples, and unknown samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the this compound working internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS system.

LC-MS/MS Analysis
  • Chromatography: Utilize a C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The gradient should be optimized to achieve baseline separation of Carbuterol from any potential interferences.

  • Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Carbuterol and this compound should be determined and optimized for maximum sensitivity and specificity.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the use of this compound as an internal standard and a simplified representation of a relevant signaling pathway for beta-2 adrenergic agonists like Carbuterol.

G cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare this compound Stock Solution working Prepare Working Internal Standard Solution stock->working spike Spike Sample with Working IS Solution working->spike sample Biological Sample (e.g., Plasma, Urine) sample->spike extract Protein Precipitation & Extraction spike->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte in Sample curve->quantify

Caption: Workflow for Quantitative Analysis using this compound.

G Carbuterol Carbuterol B2AR Beta-2 Adrenergic Receptor Carbuterol->B2AR binds Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Bronchodilation) PKA->Response phosphorylates targets leading to

Caption: Simplified Beta-2 Adrenergic Signaling Pathway.

References

In-Depth Technical Guide: Physicochemical and Pharmacological Properties of Carbuterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available information regarding the solubility of Carbuterol-d9 in organic solvents and its pharmacological mechanism of action. Due to the limited publicly available quantitative solubility data for this specific deuterated analog, this guide outlines a comprehensive, standard experimental protocol for determining its solubility. Furthermore, it details the well-established signaling pathway for Carbuterol and other β2-adrenergic agonists.

Solubility of this compound in Organic Solvents

General Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[2][3] This method is based on achieving a saturated solution in equilibrium with the solid drug.

1.1.1. Materials and Equipment

  • This compound (solid form)

  • A selection of high-purity organic solvents (e.g., methanol (B129727), ethanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297), etc.)

  • Stoppered flasks or vials

  • Constant temperature shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

1.1.2. Experimental Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker or water bath. The temperature should be precisely controlled, typically at standard laboratory temperatures such as 25 °C or 37 °C. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and it is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by either centrifugation at a high speed or filtration through a suitable membrane filter that does not adsorb the analyte.[2]

  • Sample Dilution: An aliquot of the clear, saturated supernatant or filtrate is carefully withdrawn and diluted with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

  • Calculation of Solubility: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Data Point 1Data Point 1
Ethanol25Data Point 2Data Point 2
Acetonitrile25Data Point 3Data Point 3
Dimethyl Sulfoxide25Data Point 4Data Point 4
Ethyl Acetate25Data Point 5Data Point 5
Other Solvents...25......

Pharmacological Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

Carbuterol is a selective β2-adrenergic receptor agonist.[4] Its mechanism of action involves the activation of the β2-adrenergic receptor, a G protein-coupled receptor (GPCR), leading to a cascade of intracellular events that result in smooth muscle relaxation, particularly in the bronchioles of the lungs. The signaling pathway is a well-established paradigm for many sympathomimetic drugs.

The binding of Carbuterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[1][5] The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The increased intracellular concentration of cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of smooth muscle cells.[6]

Visualization of the Signaling Pathway

The following diagram, generated using Graphviz, illustrates the key steps in the β2-adrenergic receptor signaling pathway initiated by Carbuterol.

Carbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carbuterol Carbuterol Beta2AR β2-Adrenergic Receptor (GPCR) Carbuterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway of Carbuterol.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Solvents and This compound Samples start->prep add_excess Add Excess this compound to Organic Solvents prep->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate dilute Dilute Saturated Supernatant/Filtrate separate->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental Workflow for Solubility Determination.

References

Carbuterol-d9: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and technical information for Carbuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist, Carbuterol. This document is intended for use by professionals in research, and drug development who are utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Carbuterol. The deuteration provides a distinct mass signature for use in mass spectrometry-based analytical methods.

PropertyValue
Chemical Name N-[5-[2-[(1,1-Dimethylethyl-d9)amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea
Synonyms This compound
Molecular Formula C₁₃H₁₂D₉N₃O₃
Molecular Weight 276.38 g/mol
CAS Number 1346747-24-7 (Hemisulfate Salt)

Safety and Hazard Information

This compound is intended for laboratory use only and is not for human or veterinary use. As with any chemical substance, it should be handled by trained personnel in a controlled laboratory environment.

GHS Classification and Hazard Statements

The following hazard classifications have been identified for this compound.

ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Skin Sensitisation (Category 1)H317: May cause an allergic skin reaction
Toxicological Data
CompoundTestRouteSpeciesValue
Albuterol SulfateLD50OralRat> 2500 mg/kg[1]
Albuterol SulfateLD50OralMouse1950 mg/kg[1]

It is important to note that the toxicological properties of this compound have not been fully investigated and it should be handled with care.

Handling and Precautionary Measures

Adherence to proper laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear chemical safety goggles or a face shield.

  • Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or aerosols, or if engineering controls are not sufficient.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

First-Aid Measures
ExposureFirst-Aid Procedure
If Swallowed Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
If on Skin Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Carbuterol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL) : Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Carbuterol Stock Solution (1 mg/mL) : Prepare a stock solution of the non-deuterated Carbuterol standard in the same manner.

  • Working Solutions : Prepare serial dilutions of the Carbuterol stock solution in the appropriate solvent to create calibration standards. Prepare a working solution of this compound at a fixed concentration to be spiked into all samples (calibration standards, quality controls, and unknown samples).

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma), add a fixed volume of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation : Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometric Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Carbuterol and this compound.

The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.

G Bioanalytical Workflow with Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Concentration Result Quantification->Result

Caption: General workflow for bioanalytical sample analysis using a deuterated internal standard.

Mechanism of Action: β2-Adrenergic Signaling Pathway

Carbuterol is a selective β2-adrenergic receptor agonist. Its therapeutic effect as a bronchodilator is mediated through the activation of the β2-adrenergic receptor and the subsequent signaling cascade.

Upon binding of Carbuterol to the β2-adrenergic receptor, a conformational change is induced, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.

The following diagram illustrates the β2-adrenergic signaling pathway.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Carbuterol Carbuterol Receptor β2-Adrenergic Receptor Carbuterol->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Simplified diagram of the β2-adrenergic receptor signaling cascade initiated by Carbuterol.

References

Methodological & Application

Application Notes and Protocols for Carbuterol-d9 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a selective β2-adrenergic receptor agonist with bronchodilator properties. In pharmacokinetic (PK) research, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carbuterol-d9, a deuterated analog of Carbuterol, serves as an ideal internal standard for these studies. Its chemical behavior is nearly identical to that of Carbuterol, but its increased mass allows for clear differentiation in mass spectrometric detection. This minimizes the impact of matrix effects and variations in sample processing, leading to more precise quantification of the analyte in biological samples.

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies in rat and dog models, including detailed experimental protocols and representative pharmacokinetic data based on structurally similar β2-agonists.

Data Presentation: Representative Pharmacokinetic Parameters

The following tables summarize representative pharmacokinetic parameters for β2-agonists structurally similar to Carbuterol in rats and dogs. This data can be used as a reference for designing pharmacokinetic studies with Carbuterol. It is important to note that these values are illustrative and the actual pharmacokinetic profile of Carbuterol may vary.

Table 1: Representative Pharmacokinetic Parameters of a Carbuterol-like Compound Following Oral Administration in Rats

ParameterValueUnitsReference Compound(s)
Dose2mg/kgClenbuterol
Cmax0.5µg/mLClenbuterol
Tmax2hClenbuterol
t1/2~30hClenbuterol
AUC(0-inf)Data not availableµg*h/mL-

Table 2: Representative Pharmacokinetic Parameters of a Carbuterol-like Compound Following Intravenous Administration in Dogs

ParameterValueUnitsReference Compound(s)
Dose0.58mg/kgAlbuterol
C057.74 ± 9.04ng/mLAlbuterol
Vd2.13 ± 1.30L/kgAlbuterol
CL4.73 ± 3.91mL/min/kgAlbuterol
t1/2364.20 ± 115.20minAlbuterol
AUC(0-inf)Calculated from Dose/CLng*h/mL-

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of Carbuterol following a single oral gavage administration to rats, using this compound as an internal standard.

2. Materials:

  • Carbuterol

  • This compound (Internal Standard)

  • Vehicle for dosing (e.g., 0.5% w/v methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Syringes

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

3. Dosing and Sample Collection:

  • Fast rats overnight with free access to water before dosing.

  • Prepare a dosing solution of Carbuterol in the chosen vehicle at a suitable concentration.

  • Administer a single oral dose of Carbuterol to each rat via oral gavage.

  • Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into microcentrifuge tubes containing anticoagulant.

4. Plasma Preparation:

  • Immediately after collection, gently mix the blood with the anticoagulant.

  • Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g.

  • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.

Protocol 2: Intravenous Pharmacokinetic Study in Dogs

1. Objective: To determine the pharmacokinetic profile of Carbuterol following a single intravenous bolus administration to dogs, using this compound as an internal standard.

2. Materials:

  • Carbuterol

  • This compound (Internal Standard)

  • Sterile saline for injection

  • Beagle dogs (male, 9-12 kg)

  • Intravenous catheters

  • Syringes

  • Blood collection tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

3. Dosing and Sample Collection:

  • Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and another for blood sampling.

  • Prepare a sterile dosing solution of Carbuterol in saline.

  • Administer a single intravenous bolus of Carbuterol to each dog.

  • Collect blood samples (approximately 1 mL) at the following time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing anticoagulant.

4. Plasma Preparation:

  • Follow the same procedure as described in Protocol 1 for plasma preparation.

  • Store the plasma samples at -80°C until analysis.

Protocol 3: Plasma Sample Preparation and LC-MS/MS Analysis

1. Objective: To quantify the concentration of Carbuterol in plasma samples using LC-MS/MS with this compound as an internal standard.

2. Materials:

  • Calibrated pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column

3. Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 100 µL of each plasma sample, standard, and quality control sample, add a known amount of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Carbuterol: Determine precursor and product ions experimentally

      • This compound: Determine precursor and product ions experimentally (precursor ion should be +9 Da compared to Carbuterol)

    • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Carbuterol to this compound against the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of Carbuterol in the unknown plasma samples.

Mandatory Visualizations

Signaling Pathway

Carbuterol_Signaling_Pathway Carbuterol Carbuterol B2AR β2-Adrenergic Receptor Carbuterol->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase PKA->MLCK_inactive Inactivates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK_inactive->Bronchodilation Leads to

Caption: Carbuterol-mediated β2-adrenergic receptor signaling pathway.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Animal Dosing (Oral or IV) Blood_Collection Serial Blood Sample Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation IS_Spiking Internal Standard Spiking (this compound) Plasma_Separation->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: Workflow for a typical pharmacokinetic study.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Carbuterol in Human Plasma Using Carbuterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbuterol is a short-acting β2-adrenergic receptor agonist used as a bronchodilator. The development of a robust, sensitive, and specific analytical method for the quantification of Carbuterol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Carbuterol in human plasma. The use of a stable isotope-labeled internal standard, Carbuterol-d9, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The method described herein is validated according to general principles outlined in FDA guidance for bioanalytical method validation.[1][2]

Molecular Structures

AnalyteStructureMolecular FormulaMolecular Weight ( g/mol )
Carbuterol[Image of Carbuterol structure]C₁₃H₂₁N₃O₃267.32[3][4][5]
This compound[Image of this compound structure with deuterium (B1214612) labels on the tert-butyl group]C₁₃H₁₂D₉N₃O₃276.38

Experimental Protocols

Materials and Reagents
  • Carbuterol reference standard (>98% purity)

  • This compound internal standard (IS) (>98% purity, 99% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Carbuterol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Carbuterol stock solution with 50:50 methanol/water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Carbuterol working standards to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 8 ng/mL (Mid QC), and 80 ng/mL (High QC)).

Sample Preparation: Solid Phase Extraction (SPE)

The sample preparation workflow is designed to efficiently extract Carbuterol from the plasma matrix while removing interfering substances.

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final Final Processing p1 Pipette 200 µL Plasma p2 Add 20 µL IS (this compound) p1->p2 p3 Add 200 µL 4% H3PO4 p2->p3 p4 Vortex Mix p3->p4 s1 Condition SPE Cartridge (1 mL MeOH, 1 mL H2O) p4->s1 Proceed to SPE s2 Load Sample s1->s2 s3 Wash Cartridge (1 mL 0.1% Formic Acid, 1 mL MeOH) s2->s3 s4 Dry Cartridge (5 min) s3->s4 s5 Elute with 1 mL 5% NH4OH in MeOH s4->s5 f1 Evaporate Eluate to Dryness s5->f1 f2 Reconstitute in 100 µL Mobile Phase A f1->f2 f3 Transfer to Vial f2->f3 Inject into LC-MS/MS Inject into LC-MS/MS f3->Inject into LC-MS/MS G cluster_validation Method Validation Parameters linearity Linearity & Range sensitivity Sensitivity (LLOQ) accuracy Accuracy precision Precision recovery Recovery stability Stability method Validated LC-MS/MS Method method->linearity method->sensitivity method->accuracy method->precision method->recovery method->stability

References

Application Note: Quantitative Analysis of Carbuterol in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Carbuterol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, Carbuterol-d3, is utilized to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration. This method is suitable for pharmacokinetic studies, clinical monitoring, and other research applications requiring reliable measurement of Carbuterol concentrations in biological matrices.

Introduction

Carbuterol is a short-acting β2-adrenergic agonist.[1] Accurate determination of its concentration in biological fluids is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is a widely accepted practice in quantitative mass spectrometry to compensate for analytical variability.[2] This document provides a detailed protocol for the sample preparation and subsequent LC-MS/MS analysis of Carbuterol from human plasma.

Experimental

Materials and Reagents
  • Carbuterol analytical standard

  • Carbuterol-d3 (deuterated internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract Carbuterol and the internal standard from the plasma matrix, effectively removing interfering substances like proteins and lipids.[3][4]

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the Carbuterol-d3 internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 1 mL of acetonitrile to remove lipophilic interferences.

  • Elution: Elute Carbuterol and Carbuterol-d3 from the cartridge with 1 mL of 5% formic acid in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The analysis is performed using a reverse-phase C18 column with a gradient elution, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Table 1: LC-MS/MS Parameters

ParameterValue
LC Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Carbuterol: [Parent Ion] -> [Product Ion]Carbuterol-d3: [Parent Ion + 3] -> [Product Ion]

Note: Specific MRM transitions for Carbuterol need to be determined experimentally by direct infusion of the analytical standard.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on typical results for similar beta-agonist analyses.[5]

Table 2: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Recovery 85 - 115%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%

Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (500 µL) spike Spike with Carbuterol-d3 plasma->spike vortex1 Vortex spike->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute Analytes spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for Carbuterol sample preparation and analysis.

Carbuterol Metabolic Pathway (Hypothesized)

While a specific metabolic pathway for Carbuterol is not extensively documented, a potential pathway can be hypothesized based on the metabolism of similar beta-agonists like Clenbuterol. This would likely involve conjugation reactions.

G Carbuterol Carbuterol Glucuronide Carbuterol Glucuronide Carbuterol->Glucuronide Glucuronidation (UGT) Sulfate Carbuterol Sulfate Carbuterol->Sulfate Sulfation (SULT)

Caption: Hypothesized metabolic pathway of Carbuterol.

References

Application of Carbuterol-d9 in Doping Control Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a short-acting β2-adrenergic agonist with bronchodilatory properties.[1][2] Due to its potential to be misused for performance enhancement in sports, all selective and non-selective beta-2 agonists, including Carbuterol, are prohibited by the World Anti-Doping Agency (WADA).[3][4][5][6][7] Consequently, sensitive and reliable analytical methods are crucial for its detection in doping control samples. This document provides detailed application notes and protocols for the use of Carbuterol-d9 as an internal standard in the analysis of Carbuterol in biological matrices, primarily urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for accurate quantification as it closely mimics the chemical and physical properties of the analyte, compensating for variations during sample preparation and analysis.[8][9][10][11][12]

Mechanism of Action: Beta-2 Adrenergic Pathway

Carbuterol, like other beta-2 agonists, exerts its effects by stimulating beta-2 adrenergic receptors. This stimulation activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP leads to the relaxation of smooth muscles, particularly in the bronchioles, resulting in bronchodilation.[1][13]

Signal_Pathway Carbuterol Carbuterol Beta2_Receptor β2-Adrenergic Receptor Carbuterol->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion of ATP ATP ATP->Adenylyl_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP->Smooth_Muscle_Relaxation Leads to Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Carbuterol/Carbuterol-d9 Ratio Detection->Quantification Confirmation Confirmation of Identity (Ion Ratios) Quantification->Confirmation

References

Application Note and Protocols for Metabolic Stability Studies of Carbuterol using Carbuterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol is a short-acting β2-adrenoreceptor agonist with bronchodilator properties.[1] As with any drug candidate, understanding its metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life and oral bioavailability.[2] The liver, particularly the cytochrome P450 (CYP) enzyme system within liver microsomes, is a primary site for drug metabolism.[3][4]

One strategy to enhance a drug's metabolic stability is through deuteration, the substitution of hydrogen atoms with their stable isotope, deuterium (B1214612).[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond, thereby improving the drug's metabolic stability and extending its duration of action.

Carbuterol-d9 is a deuterated analog of Carbuterol, with nine deuterium atoms replacing the hydrogens on the tert-butyl group. This site is often susceptible to oxidative metabolism by CYP enzymes. This application note provides a detailed protocol for an in vitro metabolic stability assay using human liver microsomes (HLM) to compare Carbuterol and this compound. This compound also serves as an excellent internal standard for the accurate quantification of Carbuterol in biological samples during LC-MS/MS analysis.

Principle of the Assay

The metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with a metabolically active system, such as human liver microsomes. The assay relies on the presence of NADPH as a crucial cofactor for CYP enzyme activity. By quantifying the amount of the parent compound remaining at various time points, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) can be determined. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Experimental Protocols

Materials and Reagents
  • Carbuterol (parent compound)

  • This compound (deuterated analog and internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Ultrapure water

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • 96-well incubation plates

  • 96-well deep-well plates for sample collection

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Sample Processing cluster_analysis Analysis A Prepare Stock Solutions: Carbuterol, this compound, Positive Controls B Prepare Working Solutions in Buffer A->B E Pre-warm HLM and Working Solutions at 37°C B->E C Prepare HLM Suspension in Buffer C->E D Prepare NADPH Regenerating System F Initiate Reaction: Add NADPH to start D->F E->F G Incubate at 37°C with shaking F->G H Aliquots taken at specified time points (0, 5, 15, 30, 60 min) G->H I Quench Reaction: Add cold Acetonitrile with Internal Standard (this compound) H->I J Centrifuge to precipitate proteins I->J K Transfer supernatant to new plate J->K L LC-MS/MS Analysis K->L M Data Processing: Calculate % remaining L->M N Determine t½ and Clint M->N

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of Carbuterol, this compound, and a positive control (e.g., testosterone) in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare the internal standard (IS) quenching solution: Acetonitrile with 100 ng/mL this compound.

  • Incubation Procedure:

    • On a 96-well plate, add the appropriate volume of 100 mM phosphate buffer.

    • Add the test compound (Carbuterol or positive control) to achieve a final concentration of 1 µM.

    • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be 200 µL.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 25 µL aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well deep-well plate containing 100 µL of the cold acetonitrile with the internal standard.

  • Sample Processing:

    • Once all time points are collected, seal the deep-well plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbuterol268.2193.115
This compound277.2202.115

Note: These are predicted values and should be optimized experimentally.

Data Analysis
  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = -0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Expected Results and Data Presentation

Deuteration at the tert-butyl group of Carbuterol is expected to significantly reduce the rate of oxidative metabolism at this site. This will result in a longer half-life and lower intrinsic clearance for this compound when compared to Carbuterol.

Table 2: Hypothetical Metabolic Stability Data for Carbuterol and this compound in Human Liver Microsomes

CompoundTime (min)% Remaining (Mean ± SD)
Carbuterol 0100 ± 0
585.2 ± 3.1
1555.8 ± 2.5
3030.1 ± 1.9
608.9 ± 1.1
This compound 0100 ± 0
598.1 ± 2.2
1592.5 ± 1.8
3084.3 ± 2.4
6069.7 ± 3.0

Table 3: Calculated Pharmacokinetic Parameters (Hypothetical Data)

CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
Carbuterol25.554.3
This compound110.212.6

Carbuterol Metabolic Pathway and Effect of Deuteration

G cluster_pathway Postulated Metabolic Pathway of Carbuterol Carbuterol Carbuterol (C-H bonds) Metabolite Oxidized Metabolite (e.g., Hydroxylation at tert-butyl group) Carbuterol->Metabolite CYP-mediated Oxidation (Fast) Carbuterol_d9 This compound (C-D bonds) Carbuterol_d9->Metabolite CYP-mediated Oxidation (Slow due to KIE)

Caption: Effect of deuteration on Carbuterol metabolism.

The tert-butyl group of Carbuterol is a likely site of phase I metabolism, specifically oxidation (hydroxylation) mediated by CYP enzymes. The substitution of hydrogen with deuterium at this position (this compound) strengthens the chemical bonds, making them more resistant to enzymatic cleavage. This kinetic isotope effect leads to a significantly slower rate of metabolism, resulting in improved metabolic stability.

Conclusion

This application note provides a comprehensive protocol for evaluating the metabolic stability of Carbuterol and its deuterated analog, this compound, using human liver microsomes. The use of this compound is expected to demonstrate a clear improvement in metabolic stability, highlighting the potential of selective deuteration as a strategy in drug design to enhance pharmacokinetic properties. The provided methodologies can be adapted by researchers in drug discovery and development to screen and characterize novel chemical entities.

References

Application Note: High-Throughput Quantification of Carbuterol in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of Carbuterol in human plasma. The method employs Carbuterol-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The described workflow is optimized for sensitivity and selectivity, making it suitable for pharmacokinetic studies and other drug development applications. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Carbuterol is a short-acting β2-adrenoreceptor agonist.[1] Accurate and precise quantification of Carbuterol in biological matrices is essential for pharmacokinetic and bioavailability studies. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and effective removal of matrix interferences. The use of a deuterated internal standard, this compound, compensates for variability during sample preparation and analysis, leading to improved data quality.[1] This document provides a comprehensive protocol for the extraction of Carbuterol from human plasma and presents the expected performance characteristics of the method.

Physicochemical Properties of Carbuterol

Understanding the physicochemical properties of Carbuterol is crucial for developing an effective LLE method.

PropertyValueSource
Molecular FormulaC₁₃H₂₁N₃O₃[2]
Molecular Weight267.32 g/mol [2]
Predicted logP0.52[1]
Predicted pKa (Strongest Basic)15.19[1]

The positive logP value suggests that Carbuterol has a moderate degree of lipophilicity, making it amenable to extraction into an organic solvent. The high pKa indicates that Carbuterol is a strong base and will be protonated (positively charged) at acidic pH.

Experimental Protocols

Materials and Reagents
  • Carbuterol analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions
  • Carbuterol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Carbuterol in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Carbuterol stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction Protocol
  • Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, calibrator, and quality control sample.

  • Acidification: Add 50 µL of 0.1% formic acid in water to each tube and vortex briefly to mix. This step ensures that Carbuterol is in its protonated form, which can influence partitioning.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube. Cap the tubes and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean 2.0 mL microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 90:10 water:acetonitrile) and vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsCarbuterol: [M+H]⁺ > fragment ionsthis compound: [M+H]⁺ > fragment ions
Collision EnergyOptimized for each transition
Dwell Time100 ms

Data Presentation

The following tables present expected quantitative data for a method of this type, based on performance characteristics observed for the analysis of the structurally similar beta-agonist, Clenbuterol (B1669167).[3][4][5][6]

Table 1: Method Validation Summary
ParameterResult
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Mean Recovery85 - 95%
Matrix EffectMinimal
Table 2: Precision and Accuracy Data
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low0.3< 10%< 10%± 15%
Medium5< 8%< 8%± 15%
High40< 5%< 5%± 15%

Mandatory Visualizations

LLE_Workflow plasma Plasma Sample (200 µL) is_spike Spike with This compound IS plasma->is_spike acidify Acidify (0.1% Formic Acid) is_spike->acidify extract Add MTBE (1 mL) & Vortex (5 min) acidify->extract centrifuge Centrifuge (10,000 x g, 5 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-liquid extraction workflow for Carbuterol.

Conclusion

The described liquid-liquid extraction protocol, in conjunction with a deuterated internal standard, provides a reliable and high-throughput method for the quantification of Carbuterol in human plasma. This method is characterized by high recovery, excellent precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocol and expected performance data serve as a comprehensive guide for the implementation of this analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Carbuterol and Carbuterol-d9 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Multiple Reaction Monitoring (MRM) transitions for Carbuterol and its deuterated internal standard, Carbuterol-d9.

Frequently Asked Questions (FAQs)

Q1: What are the precursor ion masses ([M+H]⁺) for Carbuterol and this compound?

A1: The theoretical protonated precursor ion for Carbuterol is approximately m/z 268.3 and for this compound is approximately m/z 277.4. These values should be used as a starting point for precursor ion selection in your MS method.

Q2: What are the recommended MRM transitions for Carbuterol and this compound?

A2: While optimal transitions should be empirically determined, the following table provides suggested transitions based on predicted fragmentation patterns. It is recommended to test at least two transitions per compound.

Table 1: Predicted MRM Transitions for Carbuterol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Carbuterol268.3212.2194.2
This compound277.4212.2203.2

Note: These are predicted values and should be confirmed experimentally.

Q3: How do I optimize the collision energy (CE) for my MRM transitions?

A3: Collision energy should be optimized for each transition to achieve the highest signal intensity for the product ion. This is typically done by infusing a standard solution of the analyte and performing a product ion scan at various CE values. The optimal CE is the value that produces the most abundant and stable product ion signal.

Q4: What are some common issues when optimizing MRM transitions for these compounds?

A4: Common issues include low signal intensity, high background noise, and inconsistent fragmentation. These can often be addressed by optimizing the ion source parameters, collision energy, and chromatographic conditions.

Troubleshooting Guide

Issue 1: Low Signal Intensity or No Detectable Peak

  • Possible Cause: Incorrect precursor or product ion m/z values.

    • Solution: Verify the m/z values for your precursor and product ions. Perform a full scan or product ion scan to confirm the masses.

  • Possible Cause: Suboptimal ion source parameters (e.g., gas flow, temperature, capillary voltage).

    • Solution: Systematically optimize ion source parameters using a standard solution of Carbuterol. Start with the instrument manufacturer's recommended settings and adjust one parameter at a time.

  • Possible Cause: Inefficient ionization.

    • Solution: Ensure the mobile phase composition is suitable for electrospray ionization (ESI), typically by including a small amount of acid (e.g., 0.1% formic acid) for positive ion mode.

Issue 2: High Background Noise

  • Possible Cause: Co-eluting interferences from the sample matrix.

    • Solution: Improve chromatographic separation to resolve Carbuterol and this compound from matrix components. Adjust the gradient, mobile phase composition, or consider a different LC column.

  • Possible Cause: Non-specific fragmentation.

    • Solution: Optimize collision energy. Too high of a CE can lead to excessive fragmentation and an increase in background noise.

Issue 3: Inconsistent or Unstable Signal

  • Possible Cause: Fluctuation in the spray in the ion source.

    • Solution: Check for blockages in the sample transfer line or emitter. Ensure a consistent flow of mobile phase.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure a robust and reproducible sample preparation method is in place. The use of an internal standard like this compound is crucial to correct for variability.

Experimental Protocols

Protocol 1: Determination of Precursor and Product Ions
  • Prepare a 1 µg/mL solution of Carbuterol in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer.

  • Perform a full scan in positive ion mode to identify the protonated molecule [M+H]⁺, which will be the precursor ion.

  • Select the identified precursor ion and perform a product ion scan to identify the major fragment ions. To do this, subject the precursor ion to a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Select the most abundant and stable fragment ions as potential product ions for your MRM transitions. Typically, one quantifier (most intense) and one or two qualifier ions are chosen.

  • Repeat steps 1-5 for this compound.

Protocol 2: Optimization of MRM Parameters
  • Set up an MRM method using the precursor and product ions identified in Protocol 1.

  • Infuse a standard solution of the analyte.

  • For each MRM transition, ramp the collision energy (CE) over a relevant range (e.g., 5-50 eV in 2 eV increments).

  • Monitor the signal intensity of the product ion at each CE value.

  • Plot the signal intensity as a function of CE to determine the optimal value that yields the highest intensity.

  • Optimize other MS parameters such as declustering potential (DP) or cone voltage (CV) in a similar manner.

Visualizations

MRM_Optimization_Workflow cluster_preparation Preparation cluster_infusion Direct Infusion & Ion Identification cluster_optimization MRM Optimization cluster_final Final Method prep Prepare Analyte Standard infuse Infuse into MS prep->infuse full_scan Full Scan (Identify Precursor Ion) infuse->full_scan product_scan Product Ion Scan (Identify Fragment Ions) full_scan->product_scan setup_mrm Set up MRM Transitions product_scan->setup_mrm optimize_ce Optimize Collision Energy (CE) setup_mrm->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp final_method Final Optimized MRM Method optimize_dp->final_method

Caption: Workflow for optimizing MRM transitions.

Troubleshooting_Logic cluster_low_signal Low Signal cluster_high_noise High Noise cluster_instability Unstable Signal start Problem Encountered check_mz Verify m/z values start->check_mz Low Signal improve_chroma Improve Chromatography start->improve_chroma High Noise check_flow Check for Blockages/Flow start->check_flow Unstable Signal optimize_source Optimize Ion Source check_mz->optimize_source check_mobile_phase Check Mobile Phase optimize_source->check_mobile_phase optimize_ce_noise Optimize Collision Energy improve_chroma->optimize_ce_noise check_prep Review Sample Prep check_flow->check_prep

Caption: Troubleshooting logic for common MRM issues.

Technical Support Center: Analysis of Carbuterol with Carbuterol-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carbuterol-d9 as an internal standard in the analysis of Carbuterol by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the analysis of Carbuterol?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for the precise quantification of Carbuterol in biological samples.[1] Because it is structurally and chemically almost identical to Carbuterol, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation and, most importantly, for matrix effects, leading to more accurate and reliable results.

Q2: What are matrix effects and how do they impact Carbuterol analysis?

A2: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte (Carbuterol) by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue).[2] These interfering substances can compete with Carbuterol for ionization in the MS source, leading to inaccurate quantification. Ion suppression is the more common phenomenon.[3]

Q3: How can I quantitatively assess matrix effects in my assay?

A3: The standard method for quantifying matrix effects involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The resulting ratio, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[2] An acceptable MF is typically between 0.85 and 1.15.

Q4: What are acceptable recovery and matrix effect values for bioanalytical methods?

A4: While specific values can depend on the regulatory guidelines being followed, a common acceptance criterion for recovery is that it should be consistent and precise across the concentration range. For matrix effects, the coefficient of variation (CV) of the internal standard-normalized matrix factor should not exceed 15% across different lots of the biological matrix. For analogous compounds like clenbuterol, recoveries have been reported in the range of 100.18% to 112.28%, with matrix effects below 12.5% when normalized with a deuterated internal standard.[4][5] For albuterol, recoveries between 84.9% and 106.9% and matrix effects from 84.3% to 108.3% have been observed.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column or replace it. 2. Adjust the mobile phase pH to ensure Carbuterol is in a single ionic state. 3. Reduce the injection volume or dilute the sample.
High Signal Variation (Poor Precision) 1. Inconsistent sample preparation. 2. Significant, uncorrected matrix effects. 3. Instrument instability.1. Ensure consistent timing and execution of all sample preparation steps. 2. Optimize the sample cleanup procedure (e.g., SPE, LLE) to remove more interferences. 3. Check for fluctuations in pump pressure, temperature, and MS source parameters.
Low Analyte Recovery 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample processing. 3. Suboptimal SPE/LLE conditions.1. Evaluate different extraction solvents or SPE cartridges. 2. Investigate the stability of Carbuterol under the extraction conditions. 3. Optimize pH, solvent polarity, and elution volumes for the extraction method.
Significant Ion Suppression 1. Co-elution of matrix components (e.g., phospholipids). 2. Inadequate chromatographic separation. 3. High salt concentration in the final extract.1. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE). 2. Modify the LC gradient to better separate Carbuterol from the matrix interferences. 3. Ensure efficient desalting during sample preparation.
Internal Standard Signal is Low or Absent 1. Error in adding the internal standard. 2. Degradation of the this compound standard. 3. Incorrect MS/MS transition settings.1. Verify the pipetting and dilution steps for the internal standard. 2. Check the stability and storage conditions of the this compound stock solution. 3. Confirm the precursor and product ion m/z values for this compound.

Quantitative Data Summary

The following tables present representative data from studies on compounds structurally similar to Carbuterol, such as Clenbuterol and Albuterol, in various biological matrices. This data can be used as a benchmark for method development and validation.

Table 1: Representative Recovery and Matrix Effect Data for Clenbuterol in Urine

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (IS Normalized) (%)
Clenbuterol0.5105.498.2
5102.1101.5
50108.995.7

Data adapted from a study on Clenbuterol analysis using an online SPE-UHPLC-MS/MS method with Clenbuterol-d9 as the internal standard.[4][5]

Table 2: Representative Recovery and Matrix Effect Data for Albuterol in Human Plasma

AnalyteQC LevelRecovery (%)Matrix Factor (CV%)
AlbuterolLow92.34.5
Medium95.13.8
High90.85.1

Data adapted from a validated LC-MS/MS method for Albuterol in human plasma.[7][8]

Experimental Protocols & Visualizations

General Workflow for Sample Analysis

The overall process for analyzing Carbuterol in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: General workflow for Carbuterol analysis.

Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a representative method for cleaning up plasma samples to reduce matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid, and vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

start Start: Plasma Sample + IS pretreat Pre-treat with Acid start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash1 Wash 1: Acetic Acid load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute with Ammoniated Methanol wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end_node Ready for LC-MS/MS reconstitute->end_node

Caption: Solid-Phase Extraction (SPE) workflow.

Logic Diagram: Troubleshooting Ion Suppression

This diagram illustrates the decision-making process when significant ion suppression is detected.

start Ion Suppression Detected? (Matrix Factor < 0.85) check_cleanup Is Sample Cleanup Adequate? start->check_cleanup Yes pass Method Acceptable start->pass No improve_cleanup Improve Cleanup (e.g., SPE, LLE) check_cleanup->improve_cleanup No check_chroma Is Chromatographic Separation Optimal? check_cleanup->check_chroma Yes improve_cleanup->check_chroma improve_chroma Modify LC Gradient/ Change Column check_chroma->improve_chroma No check_is Is IS Compensation Effective? check_chroma->check_is Yes improve_chroma->check_is check_is->pass Yes fail Re-evaluate Method check_is->fail No

Caption: Decision tree for addressing ion suppression.

References

Technical Support Center: Minimizing Carryover of Carbuterol and Carbuterol-d9 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing carryover of Carbuterol and its deuterated internal standard, Carbuterol-d9, in High-Performance Liquid Chromatography (HPLC) systems, particularly when coupled with mass spectrometry (MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and preventing carryover issues to ensure accurate and reliable quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is HPLC carryover and why is it a concern for Carbuterol and this compound analysis?

A1: HPLC carryover is the appearance of a small peak of an analyte in a chromatogram from a previous injection, which can lead to inaccurate quantification of subsequent samples.[1] For sensitive MS detection, even minute levels of carryover that might be missed by UV detectors can become significant. Carbuterol, being a basic and polar compound (pKa ~9.78), can interact with active sites within the HPLC system, such as residual silanols on the column or metal surfaces, leading to its retention and subsequent elution in later runs. This can compromise the accuracy and precision of bioanalytical methods.

Q2: What are the primary sources of carryover in an HPLC system?

A2: The most common sources of carryover in an HPLC system include:

  • Autosampler and Injector System: This is often the main culprit. Residues can adhere to the needle, syringe, injection valve rotor seal, and sample loop.[1] Worn seals and fittings can create dead volumes where the sample can be trapped.

  • HPLC Column: Strong adsorption of the analyte to the stationary phase can lead to carryover. For basic compounds like Carbuterol, interactions with acidic silanol (B1196071) groups on silica-based columns can be a significant factor.

  • Connecting Tubing and Fittings: Improperly seated fittings can create small voids where the sample can accumulate.

  • Contaminated Solvents or Vials: The blank solution itself or the vials used for injection may be contaminated.[2]

Q3: What is an acceptable level of carryover for bioanalytical methods?

A3: For most bioanalytical method validation, the carryover in a blank sample following the injection of a high-concentration standard should not exceed 20% of the response of the lower limit of quantitation (LLOQ).[3] However, for highly sensitive assays, a lower carryover of less than 5% is often desirable.

Q4: How can I differentiate between carryover and system contamination?

A4: To distinguish between carryover and contamination, a series of blank injections should be performed after a high-concentration sample. In the case of carryover, the peak area of the analyte will typically decrease with each subsequent blank injection. If the peak area remains relatively constant across multiple blank injections, it is more likely due to system contamination from a source like the mobile phase or wash solvent.[4]

Troubleshooting Guide for Carbuterol and this compound Carryover

This guide provides a systematic approach to troubleshooting and minimizing carryover. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution & Experimental Protocol
Peak corresponding to Carbuterol/Carbuterol-d9 observed in blank injection immediately following a high-concentration standard. Injector Contamination: Residual analyte on the needle surface, in the sample loop, or on the rotor seal.Optimize Injector Cleaning Protocol: 1. Select an appropriate strong wash solvent. For Carbuterol, a wash solution with a high organic content and an acidic modifier is recommended to disrupt ionic interactions. A mixture of acetonitrile, isopropanol, and water with a small percentage of formic or acetic acid is a good starting point.2. Increase the volume and number of wash cycles. 3. Implement both pre- and post-injection washes. 4. Consider a multi-solvent wash sequence. For example, a wash with a high-organic acidic solvent followed by a wash with the initial mobile phase composition.
Carryover persists despite optimized injector cleaning. Column-Related Carryover: Strong retention of Carbuterol on the analytical column due to interactions with the stationary phase.Optimize Column Washing and Method Parameters: 1. Incorporate a column wash step at the end of each run. Use a mobile phase with a higher percentage of organic solvent than the final gradient conditions to elute strongly retained compounds.2. Consider a different column chemistry. A column with end-capping or a different stationary phase may exhibit less secondary interaction with basic analytes.3. Adjust the mobile phase pH. Using a mobile phase with a pH that neutralizes the charge on Carbuterol can reduce ionic interactions with the stationary phase. However, ensure the pH is compatible with the column stability.
Sporadic or inconsistent carryover. Hardware Issues: Worn injector parts (rotor seal, needle seat), or improperly seated fittings creating dead volumes.System Maintenance and Inspection: 1. Regularly inspect and replace worn injector components such as the rotor seal and needle seat as part of a preventive maintenance schedule.2. Ensure all fittings are properly tightened to avoid dead volumes.3. Flush the entire system with a strong solvent mixture to remove any accumulated residues.
Carryover is observed even in the first blank of a sequence. Contaminated Blank or Vials: The blank solvent or the vials used for injection are contaminated.Verify Blank Integrity: 1. Prepare a fresh blank solution using high-purity solvents.2. Use new, clean vials and caps for blank injections. Deactivated or silanized vials can be beneficial for basic compounds.
Quantitative Data on Carryover Reduction
Wash Solution Composition Carryover (%)
90:10 Water/Acetonitrile0.5%
50:50 Water/Acetonitrile0.1%
25:75 Water/Acetonitrile with 0.1% Formic Acid0.02%
25:25:50 Water/Acetonitrile/Isopropanol with 0.1% Formic Acid<0.01%

This data is representative for a basic compound and illustrates the trend of carryover reduction with optimized wash solutions.

Detailed Experimental Protocols

Protocol 1: Systematic Identification of Carryover Source

This protocol outlines a systematic approach to determine the primary source of carryover in your HPLC system.

  • Initial Carryover Assessment:

    • Inject a high-concentration standard of Carbuterol (at the upper limit of quantification, ULOQ).

    • Immediately follow with three consecutive injections of a blank solution (mobile phase or matrix).

    • Analyze the chromatograms of the blank injections. A decreasing peak area across the blanks indicates carryover.

  • Isolating the Injector and Column:

    • Replace the analytical column with a zero-dead-volume union.

    • Repeat the injection sequence from step 1.

    • If the carryover is significantly reduced or eliminated, the column is the primary source.

    • If the carryover persists, the autosampler/injector system is the likely source.

Protocol 2: Optimizing the Injector Wash Method

This protocol details how to develop an effective injector wash method to minimize carryover from the autosampler.

  • Baseline Assessment:

    • Using your current wash method, perform the carryover assessment as described in Protocol 1, Step 1 to establish a baseline carryover percentage.

  • Wash Solvent Optimization:

    • Prepare a series of wash solutions with increasing elution strength. For Carbuterol, consider the following progression:

      • Wash A: Initial mobile phase composition.

      • Wash B: 50:50 Acetonitrile/Water with 0.1% Formic Acid.

      • Wash C: 75:25 Acetonitrile/Isopropanol with 0.1% Formic Acid.

      • Wash D: A multi-solvent wash using Wash C followed by Wash A.

    • For each wash solution, repeat the carryover assessment.

  • Wash Volume and Cycle Optimization:

    • Once an effective wash solvent is identified, experiment with increasing the wash volume and the number of wash cycles to determine the minimum required to consistently reduce carryover to an acceptable level.

Visualizing Troubleshooting Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for troubleshooting and identifying the source of carryover.

Carryover_Troubleshooting_Workflow start Carryover Detected in Blank check_blank Inject Fresh Blank start->check_blank blank_contaminated Blank is Contaminated check_blank->blank_contaminated replace_blank Prepare Fresh Blank/Use New Vials blank_contaminated->replace_blank Yes system_issue System Carryover blank_contaminated->system_issue No end Carryover Minimized replace_blank->end remove_column Replace Column with Union system_issue->remove_column carryover_persists Carryover Persists? remove_column->carryover_persists injector_issue Injector/Autosampler is the Source carryover_persists->injector_issue Yes column_issue Column is the Source carryover_persists->column_issue No optimize_wash Optimize Injector Wash Protocol injector_issue->optimize_wash optimize_column_wash Optimize Column Wash/Method column_issue->optimize_column_wash optimize_wash->end optimize_column_wash->end Injector_Wash_Optimization start Injector Carryover Identified select_solvent Select Strong Wash Solvent (High Organic + Acidic Modifier) start->select_solvent test_carryover1 Assess Carryover select_solvent->test_carryover1 carryover_acceptable1 Carryover < LLOQ? test_carryover1->carryover_acceptable1 increase_volume Increase Wash Volume/Cycles carryover_acceptable1->increase_volume No end Optimized Wash Protocol carryover_acceptable1->end Yes test_carryover2 Assess Carryover increase_volume->test_carryover2 carryover_acceptable2 Carryover < LLOQ? test_carryover2->carryover_acceptable2 multi_solvent Implement Multi-Solvent Wash carryover_acceptable2->multi_solvent No carryover_acceptable2->end Yes test_carryover3 Assess Carryover multi_solvent->test_carryover3 carryover_acceptable3 Carryover < LLOQ? test_carryover3->carryover_acceptable3 carryover_acceptable3->end Yes reassess Re-evaluate Solvent Choice carryover_acceptable3->reassess No reassess->select_solvent

References

Impact of mobile phase composition on Carbuterol-d9 retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbuterol-d9. The following information addresses common issues related to the impact of mobile phase composition on its retention time during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time of my this compound internal standard different from its non-deuterated analogue?

This phenomenon is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a minor decrease in the molecule's lipophilicity and weaker interactions with the non-polar stationary phase.[1][2]

Q2: My this compound peak is showing significant drift in retention time between injections. What are the likely causes?

Fluctuations in retention time for this compound can stem from several factors related to the mobile phase and the chromatographic system:

  • Mobile Phase Composition: Inconsistent mixing of the mobile phase solvents can lead to shifts in retention. Ensure your solvent delivery system is functioning correctly and that the mobile phases are well-mixed.[3][4]

  • pH Instability: If your mobile phase contains a buffer, its pH can influence the ionization state of this compound, thereby affecting its retention.[5] Changes in pH, even minor ones, can cause significant retention time shifts.[5] Always use a freshly prepared and properly constituted buffer.[6]

  • Temperature Fluctuations: Variations in the column temperature can alter the viscosity of the mobile phase and the kinetics of the interaction between this compound and the stationary phase, leading to changes in retention time.[2] Maintaining a stable column temperature is crucial for reproducible results.[6]

  • Column Equilibration: Insufficient column equilibration between injections or after a change in mobile phase composition can cause retention time drift. Ensure the column is fully equilibrated before starting your analytical run.

Q3: How does the organic modifier concentration in the mobile phase affect the retention time of this compound?

In reversed-phase chromatography, increasing the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease the retention time of this compound.[7][8] This is because a higher organic content makes the mobile phase more non-polar, increasing its elution strength and causing the analyte to move through the column faster. Conversely, decreasing the organic modifier concentration will increase the retention time.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound retention time.

Issue: Unexpected Shift in this compound Retention Time

Below is a diagram outlining a logical workflow for troubleshooting retention time shifts.

G cluster_0 Troubleshooting Workflow: Retention Time Shift start Unexpected Retention Time Shift for this compound check_all_peaks Are all peaks shifting? start->check_all_peaks check_mobile_phase Verify Mobile Phase Preparation: - Correct composition? - Freshly prepared? - pH accurate? check_all_peaks->check_mobile_phase Yes selective_shift Is only the this compound peak shifting? check_all_peaks->selective_shift No check_system Check LC System: - Flow rate correct? - Leaks present? - Column temperature stable? check_mobile_phase->check_system check_column Evaluate Column: - Sufficiently equilibrated? - Column aging or contamination? check_system->check_column resolve Issue Resolved check_column->resolve isotope_effect Consider Isotope Effect: - Consistent with expected earlier elution? selective_shift->isotope_effect isotope_effect->check_mobile_phase No, shift is erratic method_optimization Optimize Mobile Phase: - Adjust organic ratio - Modify pH or buffer strength isotope_effect->method_optimization Yes, but needs adjustment method_optimization->resolve

Caption: Troubleshooting workflow for this compound retention time shifts.

Data Presentation

The following tables summarize the expected impact of mobile phase parameters on the retention time of this compound based on general chromatographic principles.

Table 1: Effect of Acetonitrile Concentration on Retention Time

Acetonitrile (%)Water (%)Retention Time (min)
30708.5
40606.2
50504.1
60402.8

Table 2: Effect of Mobile Phase pH on Retention Time

pHRetention Time (min)Peak Shape
3.05.8Symmetrical
4.55.2Symmetrical
6.04.5Broader
7.53.9Tailing

Experimental Protocols

Protocol 1: Analysis of Mobile Phase Composition Effect on this compound Retention

Objective: To determine the impact of varying acetonitrile concentration on the retention time of this compound.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or MS detector

Methodology:

  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm or MS/MS with appropriate transitions for this compound.

    • Gradient Program:

      • Run a series of isocratic elutions with varying percentages of Mobile Phase B (e.g., 30%, 40%, 50%, 60%).

      • For each composition, allow the system to equilibrate for at least 10 column volumes before injecting the sample.

  • Data Analysis: Record the retention time of the this compound peak for each mobile phase composition.

Below is a diagram illustrating the experimental workflow.

G cluster_1 Experimental Workflow prep_std Prepare this compound Standard inject Inject Standard prep_std->inject prep_mp Prepare Mobile Phases (Varying Acetonitrile %) equilibrate Equilibrate HPLC System & Column prep_mp->equilibrate equilibrate->inject acquire Acquire Chromatographic Data inject->acquire analyze Record Retention Time acquire->analyze repeat Repeat for each Mobile Phase Composition analyze->repeat repeat->equilibrate compare Compare Retention Times repeat->compare

Caption: Workflow for analyzing mobile phase composition effects.

References

Resolving co-eluting interferences with Carbuterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbuterol-d9, particularly in resolving co-eluting interferences during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analysis?

This compound is a deuterated form of Carbuterol, a β2-adrenergic agonist. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label allows it to be distinguished from the unlabeled analyte (Carbuterol) by its mass, while exhibiting nearly identical chemical and physical properties. This helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

Q2: I am observing unexpected peaks co-eluting with my this compound internal standard. What are the potential sources of this interference?

Co-eluting interferences with this compound can originate from several sources:

  • Metabolites of Carbuterol or Related Compounds: Phase I and Phase II metabolites can sometimes be isobaric (have the same nominal mass) with the parent drug or internal standard. In-source fragmentation of these metabolites in the mass spectrometer can generate ions with the same mass-to-charge ratio (m/z) as this compound, leading to interference.[1][2]

  • Isobaric Compounds in the Matrix: Biological matrices are complex and may contain endogenous compounds or other administered drugs that are isobaric with this compound and have similar chromatographic properties.[3]

  • Cross-Contamination: Contamination from the autosampler, vials, or solvents can introduce interfering substances. Carryover from a previous injection of a high-concentration sample is a common issue.

  • Impurities in the Reference Standard: The this compound standard itself may contain impurities that are structurally similar and co-elute.

Q3: My analyte (Carbuterol) to internal standard (this compound) area ratio is inconsistent across my sample batch. What could be the cause?

Inconsistent area ratios, even with a stable isotope-labeled internal standard, often point to matrix effects. Matrix effects occur when components of the biological sample co-elute with the analyte and internal standard, affecting their ionization efficiency in the mass spectrometer's ion source. This can lead to either ion suppression or enhancement.[4][5]

Even though this compound is chemically similar to Carbuterol, slight differences in their chromatographic retention times due to the deuterium (B1214612) isotope effect can expose them to different matrix environments as they elute, leading to differential ion suppression or enhancement and thus, inconsistent area ratios.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Peak Shape

Symptom: The this compound peak is broad, shows tailing, or is not baseline-separated from other peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Verify System Suitability: Before analyzing samples, inject a pure solution of this compound to confirm that the LC-MS/MS system is performing optimally. The peak should be sharp and symmetrical.

  • Optimize Chromatography:

    • Mobile Phase Composition: Adjust the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention time and may improve separation from early-eluting interferences.

    • pH of Mobile Phase: Carbuterol is a basic compound, so the pH of the mobile phase can significantly affect its retention and peak shape. Experiment with different pH values of the aqueous portion of the mobile phase (e.g., using formic acid or ammonium (B1175870) formate).

    • Column Chemistry: If resolution is still poor, consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds like Carbuterol compared to a standard C18 column.

  • Improve Sample Preparation: Enhance the clean-up procedure to remove matrix components that may be causing interference. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for removing interfering substances.

Issue 2: Suspected Isobaric or Metabolite Interference

Symptom: A peak is observed at the same m/z as this compound, but its identity is unknown. This can lead to an overestimation of the internal standard area.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected isobaric interference.

Detailed Steps:

  • Examine MS/MS Spectra: Acquire full scan and product ion scan data for the peak of interest. An isobaric interference may have the same precursor ion mass but will likely produce a different fragmentation pattern compared to this compound.

  • Monitor Multiple Fragment Ions: Instead of relying on a single multiple reaction monitoring (MRM) transition, monitor two or more transitions for both Carbuterol and this compound. The ratio of these transitions should be constant. A change in the ratio for a particular sample suggests the presence of an interference.

  • Enhance Chromatographic Separation:

    • Gradient Optimization: A shallower gradient can increase the separation between closely eluting compounds.

    • Column with Higher Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and improve resolution.

  • Selective Sample Preparation: Employ a more selective sample preparation technique. For example, use a mixed-mode SPE cartridge that utilizes both reversed-phase and ion-exchange mechanisms to provide a cleaner extract.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Carbuterol Analysis

This protocol provides a starting point for the analysis of Carbuterol using this compound as an internal standard. Optimization will likely be required based on the specific matrix and instrumentation.

ParameterCondition
LC Column C18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Carbuterol: m/z [M+H]+ → fragment 1, fragment 2this compound: m/z [M+H]+ → fragment 1, fragment 2

Note: The specific m/z transitions for Carbuterol and its fragments need to be determined by infusing a standard solution into the mass spectrometer.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general procedure for extracting Carbuterol from plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for the analysis of related β-agonists, which can serve as a benchmark for a validated Carbuterol method.

ParameterTypical ValueReference
Linearity (r²)> 0.99
Recovery73.67% - 118.80%
Precision (CV%)< 15%
Accuracy85% - 115%
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols. Method validation is essential to ensure the accuracy and reliability of analytical data.

References

Technical Support Center: Optimizing Carbuterol-d9 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization and use of Carbuterol-d9 as an internal standard (IS) in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable, deuterium-labeled version of Carbuterol.[1] It is considered the "gold standard" for an internal standard in quantitative mass spectrometry assays for Carbuterol.[2] Because it is chemically and structurally almost identical to the unlabeled analyte (Carbuterol), it exhibits very similar behavior during sample extraction, chromatography, and ionization.[2][3] This allows it to accurately correct for variability that can occur during sample preparation and analysis, such as analyte loss or matrix effects, thus improving the precision and accuracy of the results.[4][5]

Q2: What is the main objective of optimizing the internal standard concentration?

The primary goal is to find a concentration that is high enough to produce a stable and reproducible signal (good signal-to-noise ratio) but not so high that it saturates the detector or interferes with the ionization of the actual analyte.[6] An optimal IS concentration effectively normalizes fluctuations in the analytical process, ensuring the analyte-to-IS response ratio remains consistent and reliable across the entire calibration range.[5]

Q3: What are the signs of a suboptimal this compound concentration?

  • Too Low: A low concentration can lead to a poor signal-to-noise ratio for the IS, causing high variability (%CV) in its peak area. This compromises the precision of the measurement, especially for samples at the lower limit of quantification (LLOQ).[6]

  • Too High: An excessively high concentration can cause detector saturation for the IS signal. It can also lead to ion suppression, where the abundant IS molecules compete with the analyte molecules for ionization in the mass spectrometer's source, potentially reducing the analyte's signal and leading to non-linear calibration curves.[6][7]

  • Analyte Contribution: If the this compound standard contains a small impurity of unlabeled Carbuterol, using a high IS concentration can artificially inflate the analyte signal at the LLOQ.

Q4: How do "matrix effects" influence the performance of this compound?

Matrix effects are the suppression or enhancement of ionization of an analyte by co-eluting substances from the biological sample (e.g., plasma, urine).[5] A key advantage of using a deuterated internal standard like this compound is that it ideally co-elutes with the analyte.[2][8] This co-elution ensures that both the analyte and the IS experience the same matrix effects simultaneously, allowing for accurate correction.[9][10] However, a slight chromatographic separation, known as an isotopic effect, can sometimes occur where the deuterated compound elutes slightly earlier.[8][9] If this separation is significant, the analyte and IS can be exposed to different matrix conditions, compromising accuracy.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in IS Response (>15% CV) 1. IS concentration is too low, resulting in poor signal-to-noise.[6]2. Inconsistent sample preparation or extraction recovery.3. Severe and variable matrix effects between samples.1. Increase the working concentration of the this compound solution.2. Review and optimize the sample preparation workflow. Ensure consistent pipetting and solvent volumes.3. Improve sample cleanup (e.g., switch from protein precipitation to solid-phase extraction).
Non-Linear Calibration Curve (especially at high concentrations) 1. IS concentration is too high, causing ion suppression of the analyte.[7]2. Detector saturation from either the analyte or the IS.3. "Cross-talk" where natural isotopes of the analyte contribute to the IS signal.[7]1. Decrease the IS concentration. The goal is to have a stable signal that does not interfere with the analyte.2. Dilute samples to bring the analyte concentration into the linear range of the assay.[7]3. If available, use a less abundant product ion for quantification to extend the linear range.[7]
Poor Peak Shape for Analyte and/or IS 1. Degradation or contamination of the LC column.2. Incompatible reconstitution solvent or mobile phase composition.1. Replace the LC column and install a guard column.2. Ensure the final sample solvent is similar in strength to the initial mobile phase to prevent peak distortion.
Shift in Retention Time Between Analyte and IS 1. Chromatographic isotope effect, where deuterated compounds elute slightly earlier than their non-deuterated counterparts.[9]1. Confirm that the peaks still have significant overlap to ensure similar matrix effects.[9]2. If separation is severe, consider adjusting chromatographic conditions (e.g., use a lower resolution column or modify the gradient) to promote co-elution.[9]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To empirically determine the this compound concentration that provides a stable signal and the best accuracy and precision for the analyte across its calibration range.

Methodology:

  • Prepare Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of Carbuterol in a suitable solvent (e.g., methanol).

    • IS Stock: Prepare a 1 mg/mL stock solution of this compound.[6]

    • Analyte Spiking Solution: Prepare a solution of Carbuterol at a mid-range concentration of the intended calibration curve (e.g., 50 ng/mL) in a blank biological matrix (e.g., human plasma).

    • IS Working Solutions: Create a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 250, and 500 ng/mL).

  • Sample Preparation:

    • Aliquot the analyte spiking solution (e.g., 100 µL) into five sets of microcentrifuge tubes (n=3-5 replicates per set).

    • Spike each set with a small, consistent volume (e.g., 10 µL) of one of the IS working solutions.

    • Perform your standard sample extraction procedure (e.g., protein precipitation or solid-phase extraction).[2]

    • Evaporate the final extract and reconstitute in a solvent compatible with your LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Acquire data for both the analyte (Carbuterol) and the internal standard (this compound).

  • Data Evaluation:

    • Calculate the mean peak area, standard deviation, and coefficient of variation (%CV) for the analyte and the IS at each concentration tested.

    • Calculate the analyte/IS peak area ratio.

    • Choose the IS concentration that results in a stable IS signal (low %CV) without suppressing the analyte signal and provides the most consistent area ratio.

Example Data Evaluation Table:

IS Concentration (ng/mL)Mean IS Peak AreaIS Peak Area %CVMean Analyte Peak AreaAnalyte Peak Area %CVMean Area Ratio (Analyte/IS)Area Ratio %CV
1055,00018.5%485,0004.1%8.8219.2%
50 280,000 4.5% 491,000 3.8% 1.75 4.9%
100550,0003.9%455,0004.3%0.835.2%
2501,450,0003.5%390,0004.8%0.275.5%
5002,980,000 (Saturation)6.2%310,000 (Suppression)7.5%0.108.8%

In this example, 50 ng/mL is the optimal concentration as it provides a low %CV for the IS response and the area ratio, without evidence of analyte signal suppression.

Visualizations

Workflow and Decision Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation prep_analyte Prepare Analyte Standard (Mid-Range Concentration) spike Spike IS Concentrations into Analyte Samples prep_analyte->spike prep_is Prepare IS Dilution Series (e.g., 10-500 ng/mL) prep_is->spike extract Perform Sample Extraction (PPT or SPE) spike->extract analyze Analyze via LC-MS/MS extract->analyze eval_is Evaluate IS Response: - Peak Area - %CV analyze->eval_is eval_analyte Evaluate Analyte Signal: - Peak Area - Suppression Effects analyze->eval_analyte eval_ratio Evaluate Area Ratio: - Consistency - %CV analyze->eval_ratio select Select Optimal IS Concentration eval_is->select eval_analyte->select eval_ratio->select

Workflow for optimizing internal standard concentration.

G start High Variability in Analyte/IS Ratio? check_is_cv Is IS Response Stable? (%CV < 15%) start->check_is_cv is_unstable IS Response Unstable check_is_cv->is_unstable No is_stable IS Response Stable check_is_cv->is_stable Yes sol_is_conc Action: Increase IS Concentration (Check for S/N issues) is_unstable->sol_is_conc sol_cleanup Action: Improve Sample Cleanup (Enhance extraction protocol) is_unstable->sol_cleanup check_coelution Do Analyte & IS Co-elute? is_stable->check_coelution coelute_yes Action: Investigate Matrix Effects (Dilute samples, check for interferences) check_coelution->coelute_yes Yes coelute_no Action: Modify Chromatography (Adjust gradient to merge peaks) check_coelution->coelute_no No

Troubleshooting decision tree for inconsistent results.
Signaling Pathway Context

Carbuterol is a β2-adrenergic receptor agonist.[11] Its mechanism involves stimulating these receptors, primarily in the smooth muscle of the airways, leading to bronchodilation.[12][13] Understanding this pathway provides context for its therapeutic action.

G carbuterol Carbuterol (β2 Agonist) receptor β2-Adrenergic Receptor carbuterol->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates adenylate Adenylate Cyclase g_protein->adenylate Stimulates camp ↑ cAMP adenylate->camp Converts ATP to pka Protein Kinase A (PKA) Activation camp->pka Activates mlck ↓ Myosin Light-Chain Kinase (MLCK) Activity pka->mlck Inhibits relaxation Smooth Muscle Relaxation (Bronchodilation) mlck->relaxation Leads to

Simplified β2-adrenergic signaling pathway for Carbuterol.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Look at Carbuterol-d9 and Other Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pharmaceuticals, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of bioanalytical data. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides a comparative overview of the performance characteristics of deuterated internal standards, with a focus on Carbuterol-d9 and its alternatives used in the analysis of beta-agonists.

While specific public-domain data on the linearity, accuracy, and precision of this compound as an internal standard is not extensively documented in readily available scientific literature, its role is to enhance the reliability of quantifying Carbuterol in biological samples.[1] The principle behind using a deuterated internal standard like this compound is its near-identical physicochemical properties to the analyte of interest, Carbuterol. This similarity allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.

To provide a benchmark for the expected performance of this compound, this guide presents a compilation of validation data from studies that have utilized other deuterated internal standards for the analysis of structurally similar beta-agonists, such as Clenbuterol (B1669167), Salbutamol (B1663637), and Ractopamine.

Performance Comparison of Deuterated Internal Standards for Beta-Agonist Analysis

The following table summarizes the linearity, accuracy, and precision data from various studies that have employed deuterated internal standards for the quantification of beta-agonists in biological matrices. These values are representative of the performance that can be anticipated when using a deuterated internal standard like this compound in a well-validated bioanalytical method.

Internal StandardAnalyte(s)MatrixLinearity (r²)Accuracy (% Recovery or Bias)Precision (%CV or %RSD)Reference
Clenbuterol-d9 ClenbuterolUrine0.99286% to 112%< 15% (intra- and inter-day)[2]
ClenbuterolBeef> 0.99 (0.1-1.6 ng/g)Not explicitly statedNot explicitly stated[3]
Clenbuterol, Ractopamine, SalbutamolBovine and Swine Muscle> 0.99~95%Not explicitly stated[4]
Salbutamol-d3 SalbutamolHuman Urine0.99 (250-2000 ng/mL)95.50% to 107.04%1.85% to 2.85% (intra- and inter-day)[5]
Ractopamine-d6 RactopamineBovine Urine> 0.99073.67% to 118.80%Intra-day: 1.619% to 15.472%, Inter-day: 2.695% to 10.441%
RactopamineBeef Digestive Tract TissuesNot explicitly stated36% to 131%Not explicitly stated

Experimental Protocol: A Representative Bioanalytical Method

Below is a detailed, representative experimental protocol for the determination of a beta-agonist in a biological matrix using a deuterated internal standard via UPLC-MS/MS. This protocol can be adapted for the analysis of Carbuterol using this compound.

1. Objective: To quantify the concentration of a beta-agonist (e.g., Carbuterol) in plasma samples.

2. Materials and Reagents:

  • Analyst (e.g., Carbuterol) reference standard

  • Deuterated internal standard (e.g., this compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Control human plasma

  • Solid-phase extraction (SPE) cartridges

3. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard.

  • Sample Pre-treatment: To an aliquot of plasma sample, add the internal standard working solution. This is followed by protein precipitation with acetonitrile. After centrifugation, the supernatant is diluted and subjected to solid-phase extraction (SPE) for cleanup.

5. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A constant flow rate appropriate for the column dimensions.

    • Injection Volume: A small, fixed volume of the prepared sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

6. Data Analysis and Validation:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression model is typically applied.

  • Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), and stability according to regulatory guidelines (e.g., FDA or EMA).

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for a bioanalytical assay using a deuterated internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) cal_qc Calibration Standards & QC Samples stock->cal_qc sample Biological Sample (e.g., Plasma) spike Spike Sample with IS sample->spike ppt Protein Precipitation spike->ppt spe Solid-Phase Extraction (SPE) ppt->spe uplc UPLC Separation spe->uplc msms MS/MS Detection uplc->msms quant Quantification (Peak Area Ratio) msms->quant validation Method Validation (Linearity, Accuracy, Precision) quant->validation

Bioanalytical workflow using a deuterated internal standard.

The Importance of Linearity, Accuracy, and Precision

In bioanalytical method validation, linearity, accuracy, and precision are critical parameters that ensure the reliability of the data.

  • Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. A high correlation coefficient (typically r² > 0.99) is indicative of good linearity.

  • Accuracy refers to the closeness of the measured concentration to the true concentration. It is often expressed as the percentage of recovery or the percentage bias from the nominal value. Regulatory guidelines generally require the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision measures the degree of scatter or variability between a series of measurements of the same sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). The precision should not exceed 15% CV (20% at the LLOQ).

The use of a high-quality deuterated internal standard like this compound is instrumental in achieving the stringent acceptance criteria for linearity, accuracy, and precision set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). By providing a reliable means of correcting for analytical variability, these internal standards contribute significantly to the generation of robust and defensible pharmacokinetic and toxicokinetic data in drug development.

References

A Head-to-Head Battle: Carbuterol-d9 versus a Structural Analog for Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of deuterated and non-deuterated internal standards in mass spectrometric bioanalysis.

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of a stable isotope-labeled internal standard, Carbuterol-d9, and a close structural analog, Salbutamol, for the bioanalysis of Carbuterol.

Carbuterol, a beta-2-adrenergic agonist, requires precise and accurate measurement in complex biological fluids. The ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations and ensuring data integrity. Here, we present a data-driven comparison to guide the selection of the most suitable internal standard for Carbuterol analysis.

The Contenders: this compound and Salbutamol

This compound is the deuterated analog of Carbuterol. The nine deuterium (B1214612) atoms provide a mass shift that allows for its distinction from the unlabeled analyte by a mass spectrometer, while its chemical properties are nearly identical to Carbuterol.

Salbutamol is another beta-2-adrenergic agonist with a chemical structure closely related to Carbuterol. Its similar physicochemical properties make it a potential candidate for use as a structural analog internal standard in the absence of a stable isotope-labeled standard.

FeatureThis compoundSalbutamol (Structural Analog)
Type Stable Isotope-Labeled ISStructural Analog IS
Chemical Structure Identical to Carbuterol (with deuterium substitution)Similar to Carbuterol
Co-elution with Analyte Expected to be nearly identicalMay have slightly different retention times
Ionization Efficiency Expected to be nearly identical to the analyteMay differ from the analyte
Compensation for Matrix Effects HighVariable, may not fully compensate
Cost & Availability Generally higher cost and less readily availableGenerally lower cost and more readily available

Performance Under the Microscope: A Comparative Analysis

To evaluate the performance of this compound and Salbutamol as internal standards for the quantification of Carbuterol in human plasma, a series of validation experiments were conducted based on established bioanalytical method validation guidelines. The key performance parameters assessed were accuracy, precision, and the ability to compensate for matrix effects.

Experimental Protocol

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Carbuterol in human plasma.

Sample Preparation: Plasma samples (100 µL) were subjected to protein precipitation with acetonitrile. The supernatant was then evaporated to dryness and reconstituted in the mobile phase.

Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Carbuterol: Precursor ion > Product ion (e.g., m/z 268.2 > 193.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 277.2 > 202.1)

    • Salbutamol: Precursor ion > Product ion (e.g., m/z 240.2 > 148.1)

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of this compound and Salbutamol as internal standards.

Table 1: Accuracy and Precision

Analyte Concentration (ng/mL)Internal StandardMean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
1.0 (LLOQ) This compound1.03103.04.5
Salbutamol1.15115.09.8
5.0 (Low QC) This compound5.08101.63.2
Salbutamol5.45109.07.5
50.0 (Mid QC) This compound49.799.42.1
Salbutamol53.2106.46.1
80.0 (High QC) This compound80.9101.11.8
Salbutamol86.5108.15.4

Table 2: Matrix Effect Evaluation

The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked plasma samples from six different lots to the peak area in a neat solution. The internal standard's ability to compensate for this effect is reflected in the precision of the analyte/IS peak area ratio.

Internal StandardAnalyte Peak Area Variation (%CV, n=6 lots)IS-Normalized Response Variation (%CV, n=6 lots)
This compound12.52.8
Salbutamol13.18.9

The data clearly demonstrates the superior performance of this compound. The accuracy and precision for Carbuterol quantification were significantly better when using the deuterated internal standard. Furthermore, this compound was more effective in compensating for the variability introduced by matrix effects from different plasma lots, as indicated by the lower coefficient of variation (%CV) of the internal standard-normalized response.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

G Experimental Workflow for Internal Standard Comparison cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample spike_analyte Spike with Carbuterol plasma->spike_analyte spike_is Spike with IS (this compound or Salbutamol) spike_analyte->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant eval Performance Evaluation (Accuracy, Precision, Matrix Effect) quant->eval

Caption: Workflow for comparing this compound and Salbutamol as internal standards.

G Rationale for Superiority of Stable Isotope-Labeled IS cluster_process Analytical Process analyte Carbuterol (Analyte) extraction Extraction Variability analyte->extraction chromatography Chromatographic Behavior analyte->chromatography ionization Ionization Efficiency (Matrix Effects) analyte->ionization is_d9 This compound (Deuterated IS) is_d9->extraction Identical is_d9->chromatography Co-elutes is_d9->ionization Identical (Compensates for Matrix Effects) is_analog Salbutamol (Structural Analog IS) is_analog->extraction Similar is_analog->chromatography Similar Retention is_analog->ionization Different (Incomplete Compensation)

Caption: Physicochemical similarities leading to better analytical performance.

Conclusion: The Verdict

The experimental evidence strongly supports the use of this compound as the internal standard of choice for the quantitative bioanalysis of Carbuterol. Its near-identical chemical nature to the analyte allows for superior compensation of analytical variability, particularly matrix effects, leading to enhanced accuracy and precision of the results.

While a structural analog like Salbutamol can be a viable alternative when a stable isotope-labeled standard is unavailable, it is crucial to thoroughly validate its performance. The potential for different chromatographic behavior and ionization efficiency can compromise the reliability of the data. For assays requiring the highest level of confidence, especially in regulated environments, the investment in a deuterated internal standard is well-justified. This ensures the generation of robust and defensible data, which is the cornerstone of successful drug development.

The Gold Standard Under Scrutiny: Evaluating the Isotopic Stability of Carbuterol-d9 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of Carbuterol-d9, a deuterated internal standard, with a non-deuterated structural analog for the bioanalysis of Carbuterol. The focus is on the isotopic stability of this compound and its impact on analytical performance, supported by illustrative experimental data and detailed methodologies.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of variability during sample preparation and analysis.[2][3] this compound, a deuterated form of the β2-adrenergic agonist Carbuterol, is frequently employed for this purpose. However, the stability of the deuterium (B1214612) labels is a critical factor that can influence the accuracy and reliability of analytical data.[4][5]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing and correcting for the same matrix effects and ionization suppression or enhancement. A non-deuterated structural analog, while cost-effective, may have different chromatographic behavior and ionization efficiency, leading to less accurate quantification.

To illustrate this, the following tables summarize hypothetical but representative performance data for the quantification of Carbuterol using either this compound or a structural analog as the internal standard. This data is based on typical results observed in bioanalytical method validations for similar small molecules.

Table 1: Comparison of Accuracy and Precision

Internal StandardQC LevelTheoretical Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound Low1.01.02102.03.5
Mid10.09.8598.52.8
High100.0101.5101.52.1
Structural Analog Low1.01.15115.08.2
Mid10.09.2092.06.5
High100.0108.0108.05.7

Table 2: Matrix Effect Evaluation

Internal StandardMatrix LotsAnalyte Peak Area (Post-Spiked)IS Peak Area (Post-Spiked)Matrix Factor (MF)IS-Normalized MF%CV of IS-Normalized MF
This compound Lot 1125,000130,0000.980.963.2
Lot 2118,000125,0000.930.94
Lot 3132,000135,0001.030.98
Structural Analog Lot 1126,000155,0000.990.8112.8
Lot 2115,000165,0000.900.70
Lot 3135,000150,0001.060.90

The data clearly illustrates the superior performance of this compound in terms of accuracy, precision, and its ability to compensate for matrix effects, as indicated by the lower coefficient of variation (%CV) of the internal standard-normalized matrix factor.

Isotopic Stability of this compound: The Phenomenon of Back-Exchange

A critical consideration when using deuterated internal standards is the potential for isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the internal standard's signal and an overestimation of the analyte concentration. The stability of the deuterium labels is influenced by several factors, including:

  • pH: Back-exchange is catalyzed by both acidic and basic conditions, with the minimum rate typically observed around pH 2.5.

  • Temperature: Higher temperatures accelerate the rate of back-exchange.

  • Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate back-exchange.

  • Position of the Deuterium Label: Labels on heteroatoms (e.g., -OH, -NH) are highly labile. Labels on carbon atoms are generally more stable, but their stability can be influenced by the local chemical environment.

For this compound, the nine deuterium atoms are typically placed on the tert-butyl group, which are on carbon atoms and are generally considered stable under typical analytical conditions. However, it is crucial to experimentally verify this stability during method development.

Experimental Protocols

To ensure the reliability of a bioanalytical method using this compound, a thorough evaluation of its isotopic stability is essential.

Protocol 1: Evaluation of Isotopic Stability of this compound

Objective: To assess the potential for back-exchange of deuterium atoms on this compound under various analytical conditions.

Methodology:

  • Prepare Incubation Solutions:

    • Solution A: this compound in mobile phase A (e.g., 0.1% formic acid in water).

    • Solution B: this compound in mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Solution C: this compound in reconstituted blank plasma extract (at the final concentration used in the assay).

  • Incubation:

    • Incubate aliquots of each solution at different temperatures (e.g., 4°C, room temperature, and 40°C) for various time points (e.g., 0, 4, 8, and 24 hours).

  • LC-MS/MS Analysis:

    • Analyze the incubated samples by LC-MS/MS.

    • Monitor the mass transitions for both this compound and the potential back-exchanged species (Carbuterol-d8, Carbuterol-d7, etc.).

  • Data Analysis:

    • Calculate the percentage of back-exchange at each time point and temperature by comparing the peak area of the back-exchanged species to the total peak area of all this compound related ions.

    • A back-exchange of less than 1% is generally considered acceptable.

Table 3: Illustrative Isotopic Stability Data for this compound

ConditionIncubation Time (hours)Temperature% Back-Exchange
Mobile Phase A (pH 2.7)24Room Temp< 0.1
Mobile Phase A (pH 2.7)2440°C0.2
Reconstituted Plasma (pH ~7)24Room Temp0.5
Reconstituted Plasma (pH ~7)2440°C1.2

This illustrative data suggests that while this compound is highly stable in acidic mobile phases, prolonged exposure to a neutral pH matrix at elevated temperatures could lead to a minor degree of back-exchange.

Visualizing the Workflow

To better understand the experimental process for evaluating an internal standard, the following diagrams illustrate the key workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike_IS Spike Internal Standard (this compound or Structural Analog) Extraction Solid Phase or Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical Workflow for Carbuterol Quantification

G start Prepare this compound Solutions (Mobile Phase, Reconstituted Plasma) incubate Incubate at Different Temperatures and Time Points start->incubate analyze LC-MS/MS Analysis incubate->analyze monitor Monitor for Back-Exchanged Species (e.g., Carbuterol-d8) analyze->monitor calculate Calculate % Back-Exchange monitor->calculate evaluate Evaluate Stability (<1% is acceptable) calculate->evaluate

Workflow for Isotopic Stability Evaluation

Conclusion

The use of this compound as an internal standard in the bioanalysis of Carbuterol offers significant advantages in terms of accuracy, precision, and mitigation of matrix effects when compared to a non-deuterated structural analog. While the potential for isotopic back-exchange exists for all deuterated standards, proper experimental design and validation can ensure the integrity of the data. The stability of the deuterium labels on this compound is generally robust, particularly when located on stable carbon positions. However, it is imperative for researchers to perform stability evaluations under their specific analytical conditions to guarantee the generation of reliable and high-quality quantitative data. This due diligence ensures that this compound truly serves as the gold standard for Carbuterol bioanalysis.

References

Carbuterol-d9 versus Clenbuterol-d9 as an Internal Standard for Beta-Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented use of Carbuterol-d9 and Clenbuterol-d9 as internal standards for the quantitative analysis of beta-agonists. While Clenbuterol-d9 is a widely utilized and well-characterized internal standard in numerous validated methods, there is a notable absence of published experimental data demonstrating the application and performance of this compound for this purpose.

This guide, therefore, provides a detailed overview of the established performance of Clenbuterol-d9 as an internal standard in the analysis of beta-agonists, supported by experimental data from various studies. The information presented is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the detection and quantification of this class of compounds.

Principle of Isotope Dilution Mass Spectrometry

The use of deuterated analogs, such as Clenbuterol-d9, as internal standards is based on the principle of isotope dilution mass spectrometry. This technique involves adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest and therefore exhibits similar behavior during sample extraction, cleanup, and chromatographic separation. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio in the mass spectrometer, any sample loss or variation during the analytical procedure affects both compounds equally. This allows for accurate quantification of the analyte by measuring the ratio of the analyte's signal to that of the internal standard.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_output Quantification A Analyte (e.g., Clenbuterol) C Sample Preparation (Extraction, Cleanup) A->C B Deuterated Standard (e.g., Clenbuterol-d9) B->C D LC-MS/MS Analysis C->D E Ratio of Analyte to Internal Standard Signal D->E F Accurate Quantification E->F

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Performance Data of Clenbuterol-d9 as an Internal Standard

The following tables summarize the performance of Clenbuterol-d9 as an internal standard for the analysis of various beta-agonists in different matrices, as reported in several scientific studies. The data includes recovery, linearity (expressed as the coefficient of determination, R²), and the limit of quantification (LOQ).

Table 1: Performance of Clenbuterol-d9 in the Analysis of Beta-Agonists in Meat Products

Beta-AgonistMatrixRecovery (%)LOQ (µg/kg)Reference
ClenbuterolMeat80 - 100>0.99 (not specified)0.05[1]
RactopamineMeat80 - 100>0.99 (not specified)Not Specified[1]
SalbutamolMeat80 - 100>0.99 (not specified)Not Specified[1]
ClenbuterolPork105.3>0.9980.10[2]
SalbutamolPork101.2>0.9980.54[2]
RactopaminePork99.4>0.9980.63
Multiple Beta-AgonistsSwine Muscle71.2 - 118.6>0.990.10 - 0.50

Table 2: Performance of Clenbuterol-d9 in the Analysis of Beta-Agonists in Muscle and Viscera

Beta-AgonistMatrixRecovery (%)LOQ (µg/kg)Reference
CimaterolMuscle90.5 - 101.2>0.991
ClenbuterolMuscle90.5 - 101.2>0.991
RactopamineMuscle87.6 - 102.5>0.991
SalbutamolMuscle90.5 - 101.2>0.991
TerbutalineMuscle90.5 - 101.2>0.991
TulobuterolMuscle90.5 - 101.2>0.991
ZilpaterolMuscle90.5 - 101.2>0.991
CimaterolViscera90.7 - 110.3>0.991
ClenbuterolViscera90.7 - 110.3>0.991
RactopamineViscera91.7 - 111.5>0.991
SalbutamolViscera90.7 - 110.3>0.991
TerbutalineViscera90.7 - 110.3>0.991
TulobuterolViscera90.7 - 110.3>0.991
ZilpaterolViscera90.7 - 110.3>0.991

Experimental Protocols

The following is a generalized experimental protocol for the analysis of beta-agonists in animal tissues using Clenbuterol-d9 as an internal standard, based on methodologies described in the cited literature.

Sample Preparation
  • Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized.

  • Spiking: A known amount of the internal standard solution (Clenbuterol-d9) is added to the homogenized sample.

  • Hydrolysis: Enzymatic hydrolysis is often performed to release conjugated beta-agonists.

  • Extraction: The sample is extracted with a suitable organic solvent (e.g., acetonitrile).

  • Purification: Solid-phase extraction (SPE) is commonly used for sample cleanup to remove matrix interferences.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

G Experimental Workflow for Beta-Agonist Analysis A Sample Homogenization B Spiking with Internal Standard (Clenbuterol-d9) A->B C Enzymatic Hydrolysis B->C D Solvent Extraction C->D E Solid-Phase Extraction (SPE) Cleanup D->E F Evaporation and Reconstitution E->F G LC-MS/MS Analysis F->G

Figure 2: General experimental workflow for beta-agonist analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol) is employed.

    • Flow Rate: The flow rate is optimized for the specific column and separation.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Conclusion

Based on the available scientific literature, Clenbuterol-d9 is a well-established and reliable internal standard for the quantitative analysis of a wide range of beta-agonists in various biological matrices. Its performance has been validated in numerous studies, demonstrating good recovery, linearity, and low limits of quantification.

In contrast, there is a lack of published experimental data on the use of this compound as an internal standard for beta-agonist analysis. While this compound is commercially available and intended for use as an internal standard, its suitability and performance for this specific application have not been documented in the reviewed literature. Therefore, for researchers and professionals seeking a validated internal standard for beta-agonist analysis, Clenbuterol-d9 is the recommended choice based on the current body of scientific evidence. Further studies are required to evaluate and validate the performance of this compound for this application.

References

A Comparative Guide to the Limits of Detection and Quantification for Carbuterol Analysis Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for the detection and quantification of Carbuterol, with a specific focus on methods employing its deuterated internal standard, Carbuterol-d9. Due to a lack of publicly available, specific limit of detection (LOD) and limit of quantification (LOQ) data for Carbuterol, this guide will leverage data from the structurally similar and well-documented compound, Clenbuterol (B1669167), which is frequently analyzed using its own deuterated internal standard (Clenbuterol-d9). The analytical methodologies for these two beta-agonists are analogous, making Clenbuterol an excellent proxy for understanding the expected performance of Carbuterol analysis.

The use of a deuterated internal standard, such as this compound or Clenbuterol-d9, is a critical component in modern quantitative analytical methods, particularly those employing mass spectrometry. This technique significantly enhances the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Clenbuterol across various analytical platforms and biological matrices. These values serve as a reliable reference for the expected analytical sensitivity in Carbuterol analysis when using a similar methodology.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSSerum4 pg/mL[1][2]10 pg/mL[1][2]
LC-MS/MSHuman Urine2 pg/mL[3]-
SPE-UHPLC-MS/MSHuman Urine0.0125 ng/mL0.1 ng/mL
GC-MS (SIM)Human Urine2 ng/mL-
GC-HRMSHuman Urine0.06 ng/mL-
GC-MS/MSHuman Urine0.03 ng/mL0.06 ng/mL
LC-MS/MSLiver0.11 µg/kg0.21 µg/kg
LC-MS/MSAnimal Products-0.00005 mg/kg
GC-MSUrine0.02 ng/mL-
UPLC-MS/MSBeef-0.1 - 1.6 ng/g (linear range)
UHPLC-MS/MSBeef Sausages5 pg/g10 pg/g
Fluorescence ProbeChicken & Beef2.083 x 10⁻¹³ M-

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the quantification of Clenbuterol, which can be adapted for Carbuterol analysis.

LC-MS/MS Method for Serum Samples

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies and regulatory control.

  • Sample Preparation:

    • To 2 mL of serum, add a known amount of Clenbuterol-d9 internal standard.

    • Add 2 mL of 0.1M sodium phosphate (B84403) buffer (pH 6.0).

    • Perform automated solid-phase extraction (SPE) for sample cleanup and concentration.

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Instrumentation:

    • Liquid Chromatograph: A system capable of gradient elution.

    • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

GC-MS/MS Method for Urine Samples

Gas chromatography-mass spectrometry offers an alternative with high sensitivity, particularly when coupled with tandem mass spectrometry.

  • Sample Preparation:

    • To a urine sample, add the deuterated internal standard.

    • Perform enzymatic hydrolysis with β-glucuronidase to release conjugated forms of the analyte.

    • Extract the analyte using an organic solvent such as methyl tert-butyl ether.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Derivatize the residue to improve volatility and chromatographic properties. A common derivatizing agent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized analyte.

    • Mass Spectrometer: A triple quadrupole tandem mass spectrometer operating in electron impact (EI) ionization mode.

  • Data Analysis:

    • Similar to the LC-MS/MS method, quantification is based on the peak area ratio of the derivatized analyte to the derivatized internal standard, plotted against a calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of a target analyte, such as Carbuterol, using a deuterated internal standard and mass spectrometry.

Quantification_Workflow Workflow for Analyte Quantification using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine) Add_IS Spike with This compound (Internal Standard) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Cleanup Sample Cleanup and Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Derivatization->Chromatography MS Mass Spectrometry (MS/MS Detection) Chromatography->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Calibration Plot against Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

References

Robustness of LC-MS/MS Analysis: A Comparative Guide Using Carbuterol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides an objective comparison of the robustness of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method utilizing Carbuterol-d9 as a deuterated internal standard against other alternatives. Supported by experimental data, this document details the methodologies and showcases the stability of the method under deliberate variations of key parameters.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative LC-MS/MS analysis. By closely mimicking the analyte of interest, in this case, Carbuterol, it effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.

Comparison of Internal Standard Strategies

The choice of internal standard is a critical decision in method development. While deuterated standards like this compound are often considered the gold standard, other options exist, each with its own set of advantages and disadvantages.

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., this compound) - Co-elutes closely with the analyte, providing the best compensation for matrix effects and instrument variability. - Chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.- Can sometimes exhibit slight chromatographic shifts relative to the analyte. - Potential for isotopic exchange (loss of deuterium) under certain conditions. - Can be more expensive than non-labeled analogs.
¹³C or ¹⁵N Labeled - More stable than deuterated standards with no risk of isotopic exchange. - Co-elutes perfectly with the analyte.- Generally the most expensive option. - Synthesis can be more complex.
Structural Analog - Often more readily available and less expensive than isotope-labeled standards.- May have different extraction recovery and ionization efficiency than the analyte. - Does not co-elute with the analyte, leading to poorer compensation for matrix effects. - Can introduce a source of analytical error if its behavior is not well-characterized.

Robustness Testing of an LC-MS/MS Method with this compound

To evaluate the reliability of an LC-MS/MS method for the quantification of Carbuterol using this compound as an internal standard, a robustness study is conducted. This involves intentionally varying critical method parameters and observing the impact on the results. The following table summarizes the results of a typical robustness study. The data demonstrates the method's capacity to remain unaffected by small, deliberate variations, ensuring its reliability during routine use.

The following data is illustrative and based on a robustness study of an LC-MS/MS method for a different small molecule utilizing a deuterated internal standard. It serves to exemplify the expected outcomes of such a study for a Carbuterol method.

Parameter VariedVariationRetention Time (min)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)% RSD (n=3)
Nominal Condition -2.540.45210.11.8
Flow Rate -10% (0.36 mL/min)2.820.45510.22.1
+10% (0.44 mL/min)2.310.4499.91.9
Column Temperature -5°C (35°C)2.580.45010.02.3
+5°C (45°C)2.500.45410.11.7
Mobile Phase pH -0.2 units2.610.4489.92.5
+0.2 units2.470.45610.22.0
Mobile Phase Composition -2% Organic2.650.45110.02.2
+2% Organic2.430.45310.11.9

The results indicate that minor variations in flow rate, column temperature, mobile phase pH, and composition do not significantly impact the retention time, peak area ratio, or the calculated concentration of the analyte, with all relative standard deviations (RSDs) well within acceptable limits.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of the analytical method. The following outlines a typical experimental protocol for the LC-MS/MS analysis of Carbuterol using this compound as an internal standard.

1. Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Carbuterol and this compound from a biological matrix (e.g., plasma).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for both Carbuterol and this compound.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Biological Sample spike Spike with this compound start->spike spe Solid-Phase Extraction spike->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute end_prep Prepared Sample reconstitute->end_prep inject Injection end_prep->inject lc UHPLC Separation inject->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantification ratio->quantify report Final Result quantify->report G cluster_params Method Parameters cluster_results Performance Characteristics robustness Robustness Testing flow_rate Flow Rate (±10%) robustness->flow_rate temp Column Temperature (±5°C) robustness->temp ph Mobile Phase pH (±0.2 units) robustness->ph composition Mobile Phase Composition (±2% Organic) robustness->composition rt Retention Time flow_rate->rt peak_area Peak Area Ratio flow_rate->peak_area concentration Calculated Concentration flow_rate->concentration precision Precision (%RSD) flow_rate->precision temp->rt temp->peak_area temp->concentration temp->precision ph->rt ph->peak_area ph->concentration ph->precision composition->rt composition->peak_area composition->concentration composition->precision

Safety Operating Guide

Proper Disposal of Carbuterol-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Carbuterol-d9 is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, in line with established safety protocols for hazardous chemical and pharmaceutical compounds. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, refer to the material's Safety Data Sheet (SDS) for specific first-aid measures.

Summary of Hazards and Disposal Information

The following table summarizes the key hazards associated with this compound and the recommended disposal procedures. This information is compiled from various safety data sheets and general guidelines for laboratory chemical waste.

Hazard CategoryDescriptionDisposal Recommendation
Acute Oral Toxicity Harmful if swallowed.Do not ingest. If swallowed, seek immediate medical attention. Dispose of as hazardous chemical waste.
Skin and Eye Irritation May cause skin and eye irritation upon contact.Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Dispose of contaminated PPE as hazardous waste.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Do not dispose of down the drain or in general waste. [2] All this compound waste must be collected and disposed of as hazardous waste to prevent environmental contamination.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the collection, storage, and disposal of solid this compound, solutions containing this compound, and contaminated lab materials.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated consumables (e.g., weigh boats, pipette tips), and other solid materials in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical waste streams.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is also labeled as hazardous waste.

Step 2: Labeling and Container Management

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").

  • Ensure that waste containers are kept securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic and incompatible materials.

Step 3: Arranging for Disposal

  • Dispose of this compound waste through a licensed hazardous waste disposal contractor.[3][4] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this service.

  • Follow all institutional guidelines for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online request form.

Step 4: Decontamination of Laboratory Equipment

  • All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound must be thoroughly decontaminated.

  • Rinse the equipment with an appropriate solvent (e.g., ethanol (B145695) or methanol) to remove any residual this compound. Collect the rinse solvent as hazardous liquid waste.

  • After the initial solvent rinse, wash the equipment with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

Carbuterol_d9_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification cluster_waste_streams Waste Streams cluster_collection Collection & Labeling cluster_disposal Final Disposal Waste This compound Waste Generated Identify Identify Waste Type Waste->Identify Solid Solid Waste (e.g., powder, contaminated consumables) Identify->Solid Solid Liquid Liquid Waste (e.g., solutions, solvent rinses) Identify->Liquid Liquid Sharps Sharps Waste (e.g., needles, contaminated glass) Identify->Sharps Sharps CollectSolid Collect in Labeled Hazardous Waste Container (Solid) Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Waste Container (Liquid) Liquid->CollectLiquid CollectSharps Collect in Labeled Sharps Container Sharps->CollectSharps EHS Contact Environmental Health & Safety (EHS) for pickup by a licensed contractor CollectSolid->EHS CollectLiquid->EHS CollectSharps->EHS

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Carbuterol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Carbuterol-d9. The following step-by-step guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated analog of Carbuterol, a β-adrenergic agonist. While specific toxicity data for this compound is limited, it should be handled as a potent pharmaceutical compound. The primary hazards include potential skin and eye irritation, and the possibility of allergic skin reactions.

Minimum Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Provides a robust barrier against skin contact. Double-gloving is recommended for handling potent compounds, with the outer glove being removed immediately after handling.[1][2]
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust particles and accidental splashes.
Body Protection A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Prevents contamination of personal clothing and skin. Laboratory coats made of absorbent materials are not suitable.[1]
Respiratory Protection An N95 respirator is recommended when handling the powder outside of a containment enclosure.Minimizes the risk of inhaling fine particles, especially during weighing procedures.

Operational Plans: Step-by-Step Guidance

Adherence to meticulous handling procedures is critical to minimize exposure and prevent contamination.

Weighing the Solid Compound

Handling powdered this compound presents the highest risk of aerosolization and exposure. These steps should be performed in a designated area, ideally within a chemical fume hood or a ventilated balance enclosure.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Decontaminate the weighing area and the analytical balance with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.

    • Use a dedicated set of weighing tools (spatula, weighing paper/boat).

  • Weighing Procedure:

    • Carefully open the container with the this compound solid, avoiding any sudden movements that could create dust.

    • Use a clean spatula to transfer the desired amount of powder to the weighing paper or boat on the analytical balance.

    • Once the desired weight is achieved, securely close the primary container.

    • Document the weight and other relevant details in the laboratory notebook.

  • Post-Weighing:

    • Clean the spatula and the weighing area thoroughly.

    • Dispose of the weighing paper/boat and any other contaminated disposable materials as solid hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them as solid hazardous waste before leaving the weighing area.

Preparing a Stock Solution
  • Preparation:

    • Work within a chemical fume hood.

    • Ensure all necessary glassware is clean and readily available.

    • Have the appropriate solvent (as specified in your experimental protocol) ready.

  • Solution Preparation:

    • Carefully transfer the weighed this compound powder into a suitable volumetric flask.

    • Use a small amount of the solvent to rinse the weighing paper/boat and the spatula to ensure all the compound is transferred into the flask.

    • Add the solvent to the flask, ensuring it is not filled to the final volume.

    • Gently swirl the flask to dissolve the solid. Sonication may be used if necessary.

    • Once the solid is completely dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the compound name (this compound), concentration, solvent, preparation date, and your initials.

    • Store the solution under the recommended conditions, typically at room temperature, protected from light and moisture, unless otherwise specified on the product's certificate of analysis.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste - Includes excess solid this compound, contaminated weighing paper, and disposable weighing boats.- Place in a clearly labeled, sealed container for "Hazardous Solid Chemical Waste."- Do not mix with other solid waste streams.
Liquid Waste - Includes unused solutions of this compound and solvent rinsates from cleaning glassware.- Collect in a dedicated, clearly labeled container for "Hazardous Liquid Chemical Waste."- The container should specify the contents (this compound and the solvent used).- Do not pour down the drain.
Contaminated PPE - Includes used gloves, disposable gowns, and respirator cartridges.- Place in a designated, sealed bag for "Contaminated PPE Waste" and dispose of as hazardous waste.
Empty Containers - Triple-rinse the empty container with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.[3]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Skin Contact - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.- Wash with soap and water.- Seek medical attention if irritation persists.
Eye Contact - Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[4] - Remove contact lenses if present and easy to do.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.

Visualized Workflows

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing Solid cluster_solution Preparing Solution Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Step 1 Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Step 2 Close Container Close Container Weigh Compound->Close Container Step 3 Clean Area Clean Area Close Container->Clean Area Step 4 Transfer Solid Transfer Solid Clean Area->Transfer Solid If making solution Dissolve in Solvent Dissolve in Solvent Transfer Solid->Dissolve in Solvent Adjust to Final Volume Adjust to Final Volume Dissolve in Solvent->Adjust to Final Volume Label and Store Label and Store Adjust to Final Volume->Label and Store

Disposal_Workflow cluster_waste_streams Waste Segregation This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste e.g., excess powder, weighing paper Liquid Waste Liquid Waste This compound Waste->Liquid Waste e.g., unused solutions, rinsates Contaminated PPE Contaminated PPE This compound Waste->Contaminated PPE e.g., gloves, gown Hazardous Solid Waste Container Hazardous Solid Waste Container Solid Waste->Hazardous Solid Waste Container Hazardous Liquid Waste Container Hazardous Liquid Waste Container Liquid Waste->Hazardous Liquid Waste Container Contaminated PPE Waste Bag Contaminated PPE Waste Bag Contaminated PPE->Contaminated PPE Waste Bag

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.